cis-Octahydropyrrolo[3,4-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252010 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151213-42-2 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the cis-Octahydropyrrolo[3,4-b]pyridine Core: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Spectroscopic Characterization, and Conformational Analysis of a Key Pharmaceutical Intermediate
Introduction
The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a bicyclic diamine of significant interest in medicinal chemistry, primarily serving as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is in the preparation of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, where the specific (4aS,7aS) enantiomer is essential for its potent antibacterial activity. The rigid, three-dimensional structure and the stereochemical arrangement of its nitrogen atoms make it an attractive building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic properties, and conformational landscape to support researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemistry
The fundamental structure of this compound features a pyrrolidine ring fused to a piperidine ring. The "cis" designation signifies that the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, imparting a characteristic V-shape to the bicyclic system. This contrasts with the more linear conformation of its trans-isomer. The inherent conformational constraints of the fused ring system play a pivotal role in defining the orientation of substituents and, consequently, the biological activity of its derivatives.
Synthesis of this compound
The synthesis of this compound, particularly its enantiomerically pure forms, has been a subject of considerable research. A common strategy involves the resolution of a racemic mixture or a stereoselective synthesis. The following workflow outlines a typical synthetic approach.
Experimental Protocol: A Representative Synthesis
The following protocol is a composite of methodologies reported in the literature for the synthesis of the enantiomerically pure (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, often referred to as "nonane" in industrial contexts.
Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
2,3-Pyridinedicarboxylic acid is coupled with benzylamine to yield the dione intermediate.
Step 2: Stereoselective Reduction of the Pyridine Ring
-
The dione intermediate (e.g., 50 g) is dissolved in a suitable solvent like toluene (250 mL) in a hydrogenation vessel.
-
A chiral auxiliary, such as L-proline (e.g., 29 g), is added, and the mixture is stirred.
-
A palladium on carbon catalyst (e.g., 5% or 10% Pd/C, 3.5 g) is added.
-
The reaction is carried out under hydrogen pressure (e.g., 7-8 kg/cm ²) at an elevated temperature (e.g., 70-85 °C) for several hours (e.g., 14-16 h).
-
After completion, the catalyst is removed by filtration.
Step 3: Reduction of the Dione
-
The resulting (4aS,7aS)-6-Benzyl-hexahydro-pyrrolo[3,4-b]pyridine-5,7-dione is then reduced to afford the N-benzyl nonane intermediate.
Step 4: Resolution and Deprotection
-
The racemic N-benzyl nonane can be resolved using a chiral acid like D-(-)-tartaric acid in a suitable solvent such as ethanol.
-
The desired diastereomeric salt is isolated and then subjected to debenzylation, typically via catalytic hydrogenation, to yield the final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Spectroscopic Data and Structural Characterization
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and stereochemistry of the molecule.
Table 1: NMR Spectroscopic Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
| Technique | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | DMSO-d₆ | 2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz), 2.39-2.45 (m, 1H), 2.16-2.45 (br s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31 (m, 1H)[2] |
| ¹³C NMR | DMSO-d₆ | 57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90[2] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Table 2: Mass Spectrometry Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
| Technique | Calculated m/z | Observed m/z |
| ESI-MS | 126.12 (for C₇H₁₄N₂) | 127.2 ([M+H]⁺) |
Conformational Analysis
The cis-fusion of the pyrrolidine and piperidine rings significantly restricts the conformational freedom of the molecule. The pyrrolidine ring typically adopts non-planar envelope and twisted conformations, while the six-membered piperidine ring favors a chair conformation to minimize steric and torsional strain.[1]
The overall conformation of the this compound system is a result of the interplay between the conformational preferences of the individual rings. Advanced NMR techniques are crucial for a detailed conformational analysis in solution.
Experimental Protocols for Conformational Studies
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of proton signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the internuclear distance, providing crucial constraints for 3D structure determination. For molecules with intermediate tumbling rates, ROESY is often preferred.
-
-
Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the thermodynamics of conformational exchange and determine the relative energies of different conformers.
-
Molecular Modeling: The experimental data from NMR (coupling constants and NOE-derived distance restraints) are used as inputs for computational modeling to generate a set of low-energy conformations that are consistent with the experimental observations.
Conclusion
References
Technical Guide: Physical Properties of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, possesses a unique bicyclic structure that dictates its physicochemical properties. A thorough understanding of these properties is paramount for its effective handling, reaction optimization, and the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the known physical characteristics of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, detailed experimental protocols for its synthesis, and standardized methods for the determination of its fundamental physical constants.
Core Physical Properties
The physical properties of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are summarized in the table below. It is noteworthy that while some experimental data is available, specific values for properties such as melting point, boiling point, and pKa are not extensively reported in the literature. In such cases, predicted values for closely related structures are provided for estimation purposes.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | N/A |
| Molecular Weight | 126.20 g/mol | [1][2] |
| Physical State | Light brown colored liquid (at room temperature) | [3] |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Predicted: 319.1 ± 17.0 °C (for a methylated and benzylated analog) | [4] |
| Solubility | Soluble in chloroform. The formation of a hydrochloride salt suggests solubility in aqueous acid. | [3] |
| pKa | Predicted: 9.10 ± 0.20 (for a methylated and benzylated analog) | [4] |
| Specific Optical Rotation | [α]D²⁵ = -3.769º (c = 2% in ethanol) | [3] |
Experimental Protocols
Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
The following protocol is based on a novel synthetic route for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[3]
Experimental Workflow Diagram:
Caption: Synthesis workflow for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Procedure:
-
To a round bottom flask, add 5 g (0.014 mol) of (S)-1-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one.
-
Add 30 mL of 20% aqueous methanol and 8.2 g (0.14 mol) of potassium hydroxide with stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 72 hours.
-
After completion of the reaction, evaporate the methanol under reduced pressure at a temperature below 60 °C.
-
To the residue, add 25 mL of water.
-
Extract the aqueous layer with three 25 mL portions of chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the clear filtrate under reduced pressure at a temperature below 50 °C to yield the product as a light brown colored liquid.
Determination of Physical Properties (General Protocols)
3.2.1. Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded as the melting point.
Experimental Workflow for Melting Point Determination:
Caption: General workflow for melting point determination.
3.2.2. Boiling Point Determination
The boiling point of a liquid can be determined by simple distillation. The liquid is heated in a flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.
Experimental Workflow for Boiling Point Determination:
Caption: General workflow for boiling point determination.
3.2.3. Solubility Determination
Qualitative solubility tests can be performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, diethyl ether, dichloromethane, and aqueous solutions of acid and base) at room temperature and observing if it dissolves.
3.2.4. pKa Determination
The pKa of a basic compound like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid, and the pH is measured as a function of the volume of acid added. The pKa is determined from the midpoint of the titration curve.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. While key experimental data for some properties remain to be fully elucidated, the provided synthesis protocol and general methodologies for property determination offer a solid foundation for researchers and professionals working with this important chemical intermediate. The continued investigation and reporting of these fundamental physical constants will be invaluable to the scientific community.
References
- 1. (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b}pyridine CAS#: [m.chemicalbook.com]
- 2. (4aR,7aR)-Octahydro-1H-Pyrrolo[3,4-b]Pyridine - High Purity R&D Chemical at Best Price [jigspharma.com]
- 3. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 4. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]
The Diverse Biological Activities of Pyrrolopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a heterocyclic ring system composed of a fused pyrrole and pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features, which can mimic the purine core of ATP, make it a versatile starting point for the design of potent and selective modulators of various biological targets.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of pyrrolopyridine derivatives, with a focus on their anticancer, antiviral, antibacterial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to support researchers in the exploration and development of this promising class of compounds.
Anticancer Activity
Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to act as kinase inhibitors.[1] By competing with ATP for the binding site on various kinases, these compounds can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
A notable example of a successful pyrrolopyridine-based anticancer drug is Vemurafenib , which targets BRAF mutant melanoma.[1] Another example is Pexidartinib , which inhibits colony-stimulating factor 1 receptor (CSF1R).[2]
The anticancer effects of these derivatives are often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives (IC50 values)
| Compound/Derivative Class | Cancer Cell Line(s) | Target(s) | IC50 (µM) | Reference(s) |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | EGFR | 2.31, 3.16, 4.2 | [3] |
| 1H-pyrrolo[3,2-c]pyridine (10t) | HeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast) | Tubulin | 0.12, 0.15, 0.21 | [4] |
| Pyrazolopyridine derivatives | PC3 (Prostate), MCF7 (Breast), HCT116 (Colon) | Not specified | 5.195, 21.045, 13.575 | [5] |
| Pyrazolopyridine derivative (4) | A549 (Lung) | CDK2 | 0.24 | [6] |
| Pyrrolo[2,3-d]pyrimidine (14a) | MCF7 (Breast) | Bcl2 | 1.7 µg/ml | [7] |
| Pyrrolo[2,3-d]pyrimidine (17) | HePG2 (Liver), PACA2 (Pancreatic) | Not specified | 8.7, 6.4 µg/ml | [7] |
Antiviral Activity
The pyrrolopyridine core is also a key feature in a number of compounds with potent antiviral activity. These derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika Virus, and influenza viruses. Their mechanisms of action often involve the inhibition of viral enzymes that are essential for replication.
Table 2: Antiviral Activity of Pyrrolopyridine Derivatives (EC50 values)
| Compound/Derivative Class | Virus | Target(s) | EC50 (µM) | Reference(s) |
| Pyrrolo[3,4-c]pyridine-4-carboxylate (12j) | HIV-1 | Integrase | 1.65 | [8] |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine (1) | Zika Virus | Not specified | 5.25 | [9] |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine (14) | Zika Virus | NS5 Methyltransferase | 0.93 | [9] |
| Dihydrotriazine-fused pyrrolopyridine (4) | Influenza B, RSV | DHFR | 0.29, 0.40 | [10] |
| Dihydrotriazine-fused pyrrolopyridine (6) | Influenza B, RSV | DHFR | 0.19, 1.8 | [10] |
Antibacterial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. Pyrrolopyridine derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Table 3: Antibacterial Activity of Pyrrolopyridine Derivatives (MIC values)
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Halogenated Pyrrolopyrimidine (5 & 6) | Staphylococcus aureus | 8 | [11] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Staphylococcus aureus, Escherichia coli | 5, 6 | [12] |
| Pyrrolopyrimidine derivatives | Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli | ≤0.06 - >64 | [12] |
| Pyrrolo[2,3-d]pyrimidine sulfonamide derivatives | Gram-positive and Gram-negative bacteria | 4 - 256 | [13] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Certain pyrrolopyridine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Table 4: Anti-inflammatory Activity of Pyrrolopyridine Derivatives
| Compound/Derivative Class | Assay/Model | Target(s) | Activity/IC50 | Reference(s) |
| Pyrrolopyridine (3i, 3l) | Carrageenan-induced paw edema | COX-2 | Significant anti-inflammatory activity | [14] |
| Pyrrolopyrimidine (3a, 4b, 8e) | DPPH radical scavenging | Antioxidant | IC50: 160.05, 129.38, 122.07 µg/mL | [15] |
| Pyrrolizine-based derivatives (7c, 7i, 7j) | Rat model of inflammation | COX-2 | Moderate inhibition | [16] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrrolopyridine derivatives stem from their ability to interact with a variety of cellular signaling pathways. Two key pathways that are often modulated by these compounds are the Fibroblast Growth Factor Receptor (FGFR) pathway and the cGAS-STING pathway.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. Pyrrolopyridine derivatives can act as inhibitors of FGFRs, blocking downstream signaling cascades.
cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Activation of this pathway has shown promise in cancer immunotherapy. Some pyrrolopyridine derivatives may modulate this pathway, enhancing anti-tumor immunity.
Experimental Protocols
To facilitate further research into the biological activities of pyrrolopyridine derivatives, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Pyrrolopyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[17]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[17][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrrolopyridine derivatives on protein expression and phosphorylation status in signaling pathways like the FGFR pathway.[1][19]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFGFR, anti-total FGFR, anti-actin)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., actin).
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a robust method for screening kinase inhibitors in a high-throughput format.[2][20] This protocol is a general guideline for an HTRF kinase assay.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Pyrrolopyridine derivative
-
HTRF Kinase Assay Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665 (SA-XL665)
-
Stop solution (containing EDTA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Kinase Reaction:
-
Add the pyrrolopyridine inhibitor (or DMSO control) to the wells of a 384-well plate.
-
Add the kinase and biotinylated substrate peptide mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).[21]
-
-
Detection:
-
Stop the reaction by adding the stop solution containing EDTA.
-
Add the detection mixture containing the Eu³⁺ cryptate-labeled antibody and SA-XL665.
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition and IC50 values for the pyrrolopyridine derivative.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a pyrrolopyridine derivative.[22]
Materials:
-
Cancer cell line
-
Pyrrolopyridine derivative
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[22]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrolopyridine derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.[22]
-
Cell Harvesting and Fixation: Harvest the cells (by trypsinization for adherent cells) and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined using appropriate software.
Conclusion
Pyrrolopyridine derivatives represent a highly versatile and promising scaffold in drug discovery. Their ability to modulate a wide range of biological targets has led to the development of compounds with potent anticancer, antiviral, antibacterial, and anti-inflammatory activities. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this important class of molecules. Further exploration of the structure-activity relationships and mechanisms of action of novel pyrrolopyridine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. afatinibdimaleate.com [afatinibdimaleate.com]
- 11. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. mdpi.com [mdpi.com]
The Pharmacological Profile of cis-Octahydropyrrolo[3,4-b]pyridine: A Synthetic Keystone with Uncharted Biological Terrain
For Immediate Release
Shanghai, China – December 25, 2025 – cis-Octahydropyrrolo[3,4-b]pyridine, a saturated bicyclic diamine, holds a significant position in medicinal chemistry as a crucial building block in the synthesis of various pharmaceutical agents. Despite its integral role in the development of therapeutics, a comprehensive pharmacological profile of the core molecule itself remains largely undefined in publicly accessible scientific literature. This technical guide aims to collate the available information on this compound, focusing on its established role as a synthetic intermediate and providing a broader context of the pharmacological activities observed in its derivatives.
Core Identity and Physicochemical Characteristics
This compound is primarily recognized as a key chiral intermediate in the multi-step synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1][2] Its rigid bicyclic structure is instrumental in establishing the stereochemistry of the C-7 substituent of moxifloxacin, which is crucial for its antibacterial activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 147459-51-6 | [4] |
| Appearance | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature | |
| pKa | Not specified in literature |
Known Biological Role: A Critical Synthetic Intermediate
The overwhelming consensus in the scientific literature is the designation of this compound as a synthetic intermediate.[1][2][5][6][7] Its primary and most well-documented application is in the synthesis of moxifloxacin, where it is coupled to the quinolone core to form the final active pharmaceutical ingredient.
The logical workflow for the utilization of this compound in pharmaceutical synthesis is depicted below:
Pharmacological Profile: An Extrapolation from Derivatives
Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have demonstrated a diverse array of pharmacological effects, including:
-
Central Nervous System Activity: Certain derivatives have been explored for their potential as analgesic and sedative agents.[8][9][10]
-
Antimicrobial and Antiviral Activity: The pyrrolopyridine core is a feature in compounds with antimycobacterial and antiviral properties.[8][9][10]
-
Anticancer Activity: Various substituted pyrrolopyridines have been synthesized and evaluated for their potential as anticancer agents, with some showing activity against breast cancer cell lines.[4][11]
-
Metabolic Disease Targets: Some derivatives have been investigated for their potential in managing diabetes.[8][9][10]
The diverse biological activities of pyrrolopyridine derivatives underscore the potential of this scaffold in drug discovery. The signaling pathways modulated by these derivatives are varied and depend on the specific substitutions. A generalized schematic of potential downstream effects following receptor interaction is presented below.
Experimental Protocols: A General Framework
Given the absence of specific experimental data for this compound, this section provides a generalized methodology for key pharmacological assays that would be necessary to elucidate its profile.
4.1. Radioligand Binding Assay (Hypothetical)
This assay would be used to determine the affinity of this compound for a panel of receptors, transporters, and ion channels.
-
Objective: To identify potential molecular targets by measuring the displacement of a specific radioligand.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a known concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors).
-
Add increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.
-
The experimental workflow for a typical radioligand binding assay is outlined below:
Conclusion and Future Directions
This compound is a molecule of significant synthetic utility, particularly in the creation of the antibiotic moxifloxacin. However, its own pharmacological profile remains a notable gap in the scientific literature. The diverse biological activities of its derivatives suggest that the core scaffold may possess inherent, albeit uncharacterized, biological properties.
Future research should focus on a systematic pharmacological evaluation of this compound. A broad-panel receptor screen would be a critical first step to identify potential molecular targets. Subsequent functional assays and in vivo studies would then be necessary to characterize its biological effects and determine if it possesses any therapeutic potential beyond its role as a synthetic intermediate. Such studies would not only provide valuable scientific knowledge but could also open new avenues for drug discovery based on this readily accessible chiral scaffold.
References
- 1. This compound - Career Henan Chemical Co. % [coreychem.com]
- 2. Moxifloxacin Pharmacokinetics/Pharmacodynamics and Optimal Dose and Susceptibility Breakpoint Identification for Treatment of Disseminated Mycobacterium avium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of moxifloxacin, levofloxacin and sparfloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of cis-Octahydropyrrolo[3,4-b]pyridine in Advanced Antibacterial Therapeutics: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action and pharmacological significance of the cis-Octahydropyrrolo[3,4-b]pyridine scaffold. This heterocyclic compound serves as a crucial stereospecific building block in the synthesis of advanced pharmaceutical agents, most notably the fourth-generation fluoroquinolone antibiotic, moxifloxacin. While this compound itself is not a primary therapeutic agent, its rigid, bicyclic structure is integral to the high efficacy and broad-spectrum activity of the drugs derived from it. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anti-infective agents.
The Strategic Importance of the this compound Core
The (4aS,7aS)-stereoisomer of octahydropyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of moxifloxacin.[1][2] Its specific cis-conformation is critical for the proper spatial orientation of the final drug molecule, ensuring optimal binding to its bacterial targets and contributing significantly to the drug's efficacy and safety profile.[3] The synthesis of moxifloxacin involves the nucleophilic substitution reaction between 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and this compound.[4][5]
Mechanism of Action: From Intermediate to a Potent DNA Replication Inhibitor
The biological activity of compounds derived from this compound is exemplified by moxifloxacin. Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
Moxifloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[8] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[9] The dual-targeting mechanism of moxifloxacin, with high affinity for both DNA gyrase and topoisomerase IV, contributes to its potent activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[10][11]
Quantitative Analysis of Biological Activity
The potency of moxifloxacin has been extensively characterized through in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) against a range of clinically relevant bacteria and the 50% inhibitory concentrations (IC50) for its target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of Moxifloxacin against Various Bacterial Species
| Bacterial Species | MIC (μg/mL) | Reference |
| Streptococcus pneumoniae | 0.12 - 0.25 | [12][13] |
| Streptococcus pyogenes | 0.03 - 0.5 | [12] |
| Streptococcus agalactiae | 0.03 - 0.5 | [12] |
| Staphylococcus aureus (MSSA) | 0.06 - 0.125 | [14] |
| Staphylococcus aureus (MRSA) | 4 | [14] |
| Haemophilus influenzae | 0.03 | [13] |
| Moraxella catarrhalis | 0.06 | [13] |
| Escherichia coli | Varies | [15] |
| Klebsiella pneumoniae | Varies | [15] |
| Pseudomonas aeruginosa | Varies | [15] |
| Bacteroides spp. | Similar to Metronidazole | [12] |
| Chlamydia spp. | More active than Ciprofloxacin | [12] |
Table 2: 50% Inhibitory Concentration (IC50) of Moxifloxacin against Target Enzymes
| Enzyme | Organism | IC50 (μM) | Reference |
| DNA Gyrase | S. pneumoniae | 10 | [8] |
| Topoisomerase IV | S. pneumoniae | 2.5 | [8] |
| DNA Gyrase | E. coli | 1.6 | [8] |
| Topoisomerase IV | E. coli | 20 | [8] |
Experimental Protocols
The determination of the antibacterial activity of moxifloxacin relies on standardized in vitro methodologies. The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution for MIC and MBC Determination
This method is a standard for quantitative susceptibility testing.
Materials:
-
Moxifloxacin hydrochloride analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (quality control and clinical isolates)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C ± 2°C)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation of Moxifloxacin Stock Solution: A stock solution of moxifloxacin is prepared in a suitable solvent and then diluted in CAMHB.
-
Preparation of Bacterial Inoculum: Bacterial colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Broth Microdilution: Serial two-fold dilutions of moxifloxacin are made in the wells of a 96-well plate. The prepared bacterial inoculum is then added to each well. Growth and sterility controls are included.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of moxifloxacin that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto MHA plates and incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[14]
Conclusion
The this compound scaffold is a testament to the importance of stereochemistry in medicinal chemistry. Its application in the synthesis of moxifloxacin has led to a highly effective antibacterial agent with a robust mechanism of action against a broad spectrum of pathogens. The dual inhibition of DNA gyrase and topoisomerase IV provides a powerful strategy to combat bacterial infections and mitigate the development of resistance. Continued exploration of this and related scaffolds holds significant promise for the development of the next generation of anti-infective therapies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 5. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 6. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 9. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 10. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of (S,S)-2,8-diazabicyclo[4.3.0]nonane
For Researchers, Scientists, and Drug Development Professionals
(S,S)-2,8-diazabicyclo[4.3.0]nonane , a chiral bicyclic diamine, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2][3][4] Its stereospecific structure is paramount to the biological activity and efficacy of the final active pharmaceutical ingredient. This document provides a comprehensive overview of the characterization data and analytical methodologies for this important building block.
Physical and Chemical Properties
(S,S)-2,8-diazabicyclo[4.3.0]nonane is typically a colorless to yellow viscous liquid.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 151213-40-0 | [5][6] |
| Molecular Formula | C₇H₁₄N₂ | [6][7] |
| Molecular Weight | 126.20 g/mol | [6][7] |
| Appearance | Colorless to yellow viscous liquid | [2] |
| Boiling Point | 198.5 °C | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 87.1 °C | [2] |
| Solubility | Slightly soluble in methanol and chloroform; insoluble in water. | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for the structural elucidation of this molecule.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration |
| 3.08-3.07 | m | 1H |
| 3.06-2.81 | m | 4H |
| 2.70-2.67 | m | 1H |
| 2.52-2.51 | m | 1H |
| 2.00-1.99 | m | 1H |
| 1.95-1.87 | br | 2H |
| 1.63-1.60 | m | 2H |
| 1.35-1.32 | m | 2H |
Note: Data obtained in CDCl₃ at 500 MHz.[8]
Mass Spectrometry (MS)
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for consistent results in a research and development setting.
Protocol 1: ¹H NMR Spectroscopy
Objective: To acquire a proton NMR spectrum for structural confirmation of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Materials:
-
(S,S)-2,8-diazabicyclo[4.3.0]nonane sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the (S,S)-2,8-diazabicyclo[4.3.0]nonane sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For routine analysis, a single scan with a 90° pulse and a sufficient relaxation delay (e.g., 5-17 seconds) is often adequate for good signal-to-noise and reliable integration.[9]
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (e.e.) of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Background: Chiral HPLC is the preferred method for assessing the enantiomeric purity of chiral compounds. The direct approach, using a chiral stationary phase (CSP), is most common. Polysaccharide-based and macrocyclic glycopeptide columns are widely used for their broad applicability.[10]
Materials:
-
(S,S)-2,8-diazabicyclo[4.3.0]nonane sample
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)
-
Amine modifier (e.g., diethylamine)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)[10]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of the (S,S)-2,8-diazabicyclo[4.3.0]nonane sample in the mobile phase.
-
Mobile Phase Preparation: A typical mobile phase for the separation of basic compounds like this diamine on a polysaccharide-based CSP would be a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a ratio such as 90:10 (v/v).[10] To improve peak shape and prevent tailing, a small amount of an amine modifier like diethylamine (e.g., 0.1% v/v) is typically added to the mobile phase.[10]
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H or Chiralpak AD
-
Mobile Phase: n-hexane/2-propanol (90:10 v/v) with 0.1% diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a standard of the racemic mixture to determine the retention times of both the (S,S) and (R,R) enantiomers.
-
Inject the sample of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area(S,S) - Area(R,R)) / (Area(S,S) + Area(R,R)) ] x 100
-
-
Visualized Workflows
General Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized batch of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Caption: Workflow for the synthesis and characterization of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Decision Tree for Chiral HPLC Method Development
This diagram outlines a logical approach to developing a chiral HPLC method for the separation of the enantiomers of 2,8-diazabicyclo[4.3.0]nonane.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy (S,S)-2,8-Diazabicyclo[4,3,0]nonane (EVT-346107) | 151213-40-0 [evitachem.com]
- 3. Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. Method for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane - Eureka | Patsnap [eureka.patsnap.com]
- 5. (S,S)-2,8-Diazabicyclo[4.3.0]nonane | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. (S,S)-2,8-Diazabicyclo[4,3,0]nonane | 151213-42-2 [chemicalbook.com]
- 8. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
cis-Octahydropyrrolo[3,4-b]pyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This document provides a comprehensive technical overview of cis-Octahydropyrrolo[3,4-b]pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Renowned for its rigid bicyclic structure, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, moxifloxacin, and compounds targeting the central nervous system.[1]
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.2 g/mol |
| CAS Number | 147459-51-6 |
Synthetic Protocols
The synthesis of this compound is a multi-step process that has been the subject of considerable research to optimize yield and stereoselectivity. The protocols often commence from pyridine-2,3-dicarboxylic acid and involve key stages of imide formation, reduction of the pyridine ring, and subsequent reduction of the amide functionalities, followed by optical resolution to isolate the desired cis-isomer.
Representative Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
This protocol outlines a common synthetic route for producing the enantiomerically pure (4aS,7aS) isomer, a key intermediate for moxifloxacin.
Step 1: Formation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.
-
The coupling of these reactants leads to the formation of the corresponding dione.
Step 2: Pyridine Ring Reduction
-
The product from Step 1, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is subjected to catalytic hydrogenation.
-
A palladium on carbon (Pd/C) catalyst is typically employed under hydrogen pressure.
-
This reaction reduces the pyridine ring to afford the piperidine ring structure.
Step 3: Carbonyl Group Reduction
-
The resulting dione intermediate is treated with a reducing agent to convert the carbonyl groups to methylene groups.
-
This step yields N-benzyl octahydropyrrolo[3,4-b]pyridine.
Step 4: Optical Resolution and Deprotection
-
The racemic N-benzyl octahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol.
-
This process selectively crystallizes one of the diastereomeric salts.
-
Subsequent deprotection of the benzyl group yields the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformations.
References
An In-depth Technical Guide on the Solubility and Stability of cis-Octahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of cis-Octahydropyrrolo[3,4-b]pyridine, a key building block in pharmaceutical synthesis. Given its role as a critical intermediate, particularly in the manufacturing of fluoroquinolone antibiotics like moxifloxacin, understanding its physicochemical properties is paramount for process optimization, formulation development, and ensuring the quality of active pharmaceutical ingredients (APIs).[1][2]
Core Physicochemical Properties
This compound, with the CAS Number 147459-51-6, is a bicyclic diamine.[3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [3][4][5] |
| Molecular Weight | 126.20 g/mol | [3][4][5] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | |
| Boiling Point | 198.5 °C at 760 mmHg | [2][6] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 87.1 °C | [2] |
| Predicted pKa | 11.11 ± 0.20 | [2] |
| Predicted LogP | -0.2 | [2] |
Solubility Profile
Illustrative Solubility Data
The following tables present hypothetical quantitative solubility data for illustrative purposes, reflecting expected trends for a compound of this nature. These values should be experimentally determined for accurate application.
Table 1: Illustrative Aqueous Solubility
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 3.0 | 25 | > 100 | Thermodynamic |
| 5.0 | 25 | > 100 | Thermodynamic |
| 7.4 | 25 | 5 - 10 | Thermodynamic |
| 9.0 | 25 | 1 - 5 | Thermodynamic |
| 7.4 | 37 | 8 - 15 | Thermodynamic |
Table 2: Illustrative Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | > 50 |
| Ethanol | 25 | > 50 |
| Isopropyl Alcohol | 25 | 20 - 40 |
| Acetonitrile | 25 | 10 - 20 |
| Dichloromethane | 25 | > 100 |
| Toluene | 25 | 5 - 10 |
| Heptane | 25 | < 1 |
Stability Profile
A comprehensive stability assessment of this compound is crucial for defining storage conditions, re-test periods, and understanding potential degradation pathways that could impact the purity of subsequent synthetic steps. As an amine, it is susceptible to oxidative and other forms of degradation.[9][10][11]
Illustrative Stability Data (Forced Degradation)
This table illustrates potential degradation under stressed conditions. The percentages represent the degradation of the parent compound after a defined period.
Table 3: Illustrative Forced Degradation Results
| Condition | Time (days) | Degradation (%) | Major Degradants Observed |
| 1 M HCl (aq) | 7 | < 5% | N-formyl derivative |
| 1 M NaOH (aq) | 7 | < 2% | None detected |
| 5% H₂O₂ (aq) | 1 | 10 - 15% | N-oxide, Ring-opened products |
| Heat (80°C) | 14 | < 5% | Dehydrogenated species |
| Light (ICH Q1B) | 10 | < 2% | None detected |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to vials containing the desired solvent (e.g., purified water, buffered solutions at various pH levels, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1][12]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF).
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or GC-MS.[1] A calibration curve prepared with known concentrations of the compound is used for quantification.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.[13]
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.[13]
-
Incubation and Measurement: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[3] The solubility can be determined by various methods, such as nephelometry (light scattering from precipitated particles) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV spectroscopy or LC-MS.[13][14]
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions as recommended by ICH guidelines (Q1A). These typically include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.[9]
-
Thermal Stress: Heating the solid compound and a solution at elevated temperatures (e.g., 80°C).
-
Photostability: Exposing the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for slower reactions).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process-related impurities and degradation products.[15][16][17]
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Visualizations
Experimental Workflow for Solubility and Stability Testing
References
- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. calpaclab.com [calpaclab.com]
- 5. Octahydro-1H-pyrrolo[3,4-b]pyridine | C7H14N2 | CID 5154241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Customized CIS OCTAHYDROPYRROLO 3 4 B PYRIDINE Manufacturers Suppliers Factory | JINLAN [jl-pharms.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. ijpsr.com [ijpsr.com]
- 17. japsonline.com [japsonline.com]
Technical Guide on the Safety and Handling of cis-Octahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
cis-Octahydropyrrolo[3,4-b]pyridine is a heterocyclic building block used in pharmaceutical research and development.[1] It is notably a key intermediate in the synthesis of certain pharmaceuticals, such as moxifloxacin hydrochloride.[2] Its rigid polycyclic structure makes it a valuable scaffold in medicinal chemistry for designing selective and potent compounds, particularly for central nervous system targets.[1]
| Identifier | Value |
| IUPAC Name | (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine[3] |
| Synonyms | (S,S)-2,8-Diazabicyclo[4.3.0]nonane, cis-Octahydro-1H-pyrrolo[3,4-b]pyridine[3][4] |
| CAS Number | 147459-51-6, 151213-40-0[3][4] |
| Molecular Formula | C₇H₁₄N₂[4][5] |
| Molecular Weight | 126.20 g/mol [4][5] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 198.5 °C at 760 mmHg | [1][3] |
| Melting Point | -42 °C (-44 °F) | [6] |
| Density | 0.978 g/cm³ at 25 °C (77 °F) | [6] |
| Partition Coefficient (log Pow) | ~0.64 at 20 °C (68 °F) | [6] |
Hazard Identification and GHS Classification
Note: The following hazard information is derived from a Safety Data Sheet for a closely related substance, Pyridine, and should be considered as a precautionary guideline in the absence of specific data for this compound.[6][7]
| GHS Pictograms | |
|
| Flame |
|
| Exclamation Mark |
|
| Health Hazard |
Signal Word: Danger [6]
Hazard Statements (H-Statements)
| Code | Statement |
| H225 | Highly flammable liquid and vapour.[6][7] |
| H302 | Harmful if swallowed.[6][7] |
| H312 | Harmful in contact with skin.[6][7] |
| H314 | Causes severe skin burns and eye damage.[7] |
| H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] |
| H332 | Harmful if inhaled.[6][7] |
| H335 | May cause respiratory irritation.[7] |
| H351 | Suspected of causing cancer.[7] |
| H361 | Suspected of damaging fertility or the unborn child.[7] |
| H370 | Causes damage to organs.[7] |
Precautionary Statements (P-Statements)
| Code | Statement |
| Prevention | |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7] |
| P233 | Keep container tightly closed.[6][7] |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[7] |
| P264 | Wash skin thoroughly after handling.[6] |
| P270 | Do not eat, drink or smoke when using this product.[6][7] |
| P271 | Use only outdoors or in a well-ventilated area.[6][8] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7] |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[6] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[7] |
| Storage | |
| P403 + P235 | Store in a well-ventilated place. Keep cool.[8] |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[6] |
Experimental Protocols and Safe Handling Workflow
As no specific experimental safety protocols for this compound were found, a general workflow for handling potentially hazardous research chemicals is provided below. This workflow is designed to ensure a systematic approach to safety from procurement to disposal.
Caption: General workflow for the safe handling of research chemicals.
Key Handling Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][10] Use explosion-proof electrical and ventilation equipment.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6][11]
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.[8] Avoid all skin contact.[7]
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[6][11]
-
-
Safe Handling Practices:
-
Storage:
Emergency Procedures
-
In Case of Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15-20 minutes.[9] Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Call a physician or poison control center immediately.[11]
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[11] Water spray can be used to cool closed containers.[11]
-
Hazards: The substance is highly flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6][11] Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[11]
-
-
Accidental Release Measures:
-
Evacuate personnel from the area and ensure adequate ventilation.[6]
-
Remove all sources of ignition.[11]
-
Wear appropriate PPE.[6]
-
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth).[8]
-
Collect the absorbed material into a suitable, closed container for disposal.[11] Do not let the product enter drains.[6]
-
References
- 1. cis-Octahydro-1H-pyrrolo[3,4-b]pyridine [myskinrecipes.com]
- 2. This compound - Career Henan Chemical Co. % [coreychem.com]
- 3. Customized CIS OCTAHYDROPYRROLO 3 4 B PYRIDINE Manufacturers Suppliers Factory | JINLAN [jl-pharms.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Octahydro-1H-pyrrolo[3,4-b]pyridine | C7H14N2 | CID 5154241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to Octahydropyrrolo[3,4-b]pyridine Isomers: Synthesis, Stereochemistry, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-b]pyridine core is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two nitrogen atoms make it a versatile building block for the development of novel therapeutic agents. The stereochemistry of this scaffold plays a crucial role in its biological activity, as exemplified by the potent antibacterial effects of moxifloxacin, which incorporates the specific (4aS,7aS)-enantiomer. This technical guide provides a comprehensive review of the synthesis of octahydropyrrolo[3,4-b]pyridine isomers, with a particular focus on the stereoselective routes to the medicinally important cis-isomer. While comparative biological data for the core isomers is limited in publicly available literature, this guide will summarize the known biological activities of derivatives and provide detailed experimental protocols for relevant assays to facilitate further research in this area.
Synthesis of Octahydropyrrolo[3,4-b]pyridine Isomers
The synthesis of octahydropyrrolo[3,4-b]pyridine isomers, particularly the (4aS,7aS) isomer, has been extensively explored due to its importance as a key intermediate in the production of the fluoroquinolone antibiotic moxifloxacin.
Stereoselective Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
One of the common strategies for the stereoselective synthesis of the (4aS,7aS) isomer involves the following key steps:
-
Formation of the N-benzyl-2,3-pyridinedicarboximide: The synthesis often commences with the reaction of pyridine-2,3-dicarboxylic acid with benzylamine to form N-benzyl-2,3-pyridinedicarboximide.
-
Reduction of the Pyridine Ring: The pyridine ring of the dicarboximide is then reduced to a piperidine ring. This hydrogenation step is crucial for establishing the cis-stereochemistry at the bridgehead carbons.
-
Reduction of the Imide: The imide functionality is subsequently reduced to the corresponding diamine.
-
Optical Resolution: The resulting racemic mixture of the cis-isomers is resolved to isolate the desired (4aS,7aS)-enantiomer. This is often achieved through the formation of diastereomeric salts with a chiral acid, such as L-tartaric acid.
-
Debenzylation: The final step involves the removal of the benzyl protecting group to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Data Presentation
| Compound ID | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) | Reference |
| 4j | 4-Cl-Ph | CN | NH-Ph | H | E. coli | 62.5 | [1] |
| 4l | 4-F-Ph | CN | NH-Ph | H | E. coli | 125.0 | [1] |
Experimental Protocols
DNA Gyrase Inhibition Assay
This protocol is adapted from methods used to evaluate quinolone antibiotics, which are known to target DNA gyrase.[2][3][4]
Objective: To determine the in vitro inhibitory activity of octahydropyrrolo[3,4-b]pyridine derivatives against bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 5 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and ATP.
-
Add varying concentrations of the test compounds or positive control to the reaction mixtures. An equivalent volume of DMSO is added to the negative control.
-
Initiate the reaction by adding the DNA gyrase enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by quantifying the band intensities.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[5][6][7]
Objective: To evaluate the cytotoxic effects of octahydropyrrolo[3,4-b]pyridine derivatives on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
Caption: Hypothesized signaling pathway for quinolone antibiotics incorporating the octahydropyrrolo[3,4-b]pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Octahydropyrrolo[3,4-b]pyridine is a bicyclic diamine that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic Moxifloxacin.[1][2][3][4] The biological activity of Moxifloxacin is intrinsically linked to the specific cis-(4aS,7aS) stereochemistry of this diamine intermediate.[1] Consequently, the development of efficient and highly stereoselective synthetic routes to obtain the desired cis-isomer is of paramount importance in medicinal chemistry and drug manufacturing.
These application notes provide an overview of the primary strategies for the stereoselective synthesis of this compound, complete with detailed experimental protocols for key methodologies and a summary of reported quantitative data.
Synthetic Strategies Overview
The stereoselective synthesis of this compound can be broadly categorized into two main approaches:
-
Classical Resolution of Diastereomers: This is a widely employed industrial method that involves the synthesis of a racemic or diastereomeric mixture of a suitable precursor, followed by separation of the desired stereoisomer using a chiral resolving agent. A common pathway starts with the condensation of 2,3-pyridinedicarboxylic acid and benzylamine, followed by reduction and subsequent resolution.[2][5]
-
Stereoselective Synthesis: These methods aim to directly produce the desired cis-stereoisomer, thereby avoiding a resolution step which can be less atom-economical. These strategies include:
-
Diastereoselective Reduction: Employing chiral auxiliaries or specific catalytic systems to guide the stereochemical outcome of a reduction step.[5][6]
-
Enzymatic Resolution: Utilizing enzymes to selectively transform one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer with high optical purity.[7]
-
The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of stereochemical purity.
Quantitative Data Summary
The following table summarizes the reported quantitative data for different synthetic approaches to this compound and its precursors.
| Method | Key Intermediate | Catalyst/Reagent | Yield | Optical/Diastereomeric Purity | Reference |
| Diastereoselective Reduction | 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | L-proline, Pd/C, H₂ | 97.05% | Not specified | [2] |
| Chiral Auxiliary-Mediated Reduction | (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one | 5% Pd/C, H₂ | Not specified | Not specified | [2] |
| Enzymatic Resolution | cis-dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate | Pig Liver Esterase (PLE) | Not specified | >99% | [7] |
| Classical Resolution (Debenzylation) | 6-benzyloctahydropyrrolo[3,4-b]pyridine | D-(-)-tartaric acid, Pd/C, H₂ | High | >99% (optical purity) | [1][5] |
Experimental Protocols
Protocol 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Precursor for Reduction/Resolution)
This protocol describes a common first step in the synthesis of the bicyclic core structure.[5]
Materials:
-
2,3-pyridinedicarboxylic acid
-
Benzylamine
Procedure:
-
A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.
-
The mixture is heated to induce a condensation reaction, leading to the formation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.
-
Upon completion of the reaction (monitored by TLC or HPLC), the reaction mixture is cooled.
-
The solid product is isolated by filtration.
-
The crude product is purified by recrystallization to yield the desired dione intermediate.
Protocol 2: Diastereoselective Reduction using L-proline
This protocol outlines a stereoselective reduction of the dione intermediate to favor the cis-diastereomer.[2]
Materials:
-
6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (50 g, 0.21 mol)
-
Toluene (250 mL)
-
L-proline (29 g, 0.252 mol)
-
Palladium on carbon (Pd/C, 3.5 g, 7% w/w)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, add 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and toluene.
-
Add L-proline to the mixture and stir for 10 minutes.
-
Carefully add the palladium on carbon catalyst.
-
Seal the vessel and stir the mixture for 15-30 minutes.
-
Heat the reaction mixture to 70°C under a hydrogen pressure of 7-8 kg/cm ² for 5-6 hours.
-
Increase the temperature to 80-85°C and the hydrogen pressure to 8 kg/cm ² for an additional 9-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration and wash it with 100 mL of toluene.
-
The clear filtrate is concentrated under reduced pressure at a temperature below 70°C to afford the product.
Protocol 3: Enzymatic Resolution of a Piperidine Dicarboxylate Intermediate
This protocol describes the optical resolution of a precursor using pig liver esterase.[7]
Materials:
-
cis-1-acetylpiperidine-2,3-dimethyldicarboxylate (1 g)
-
50 mM Phosphate buffered solution (pH 6, 10 mL)
-
Pig Liver Esterase (PLE), free enzyme (100 mg)
-
0.1 M Sodium hydroxide (NaOH) solution
Procedure:
-
In a thermostated vial at 25°C, dissolve cis-1-acetylpiperidine-2,3-dimethyldicarboxylate in the phosphate buffered solution.
-
Add the pig liver esterase to the solution.
-
Stir the reaction at 25°C for approximately 36 hours.
-
Maintain the pH of the reaction at 6 by the controlled addition of 0.1 M NaOH.
-
Monitor the progress of the reaction via chiral HPLC to determine the extent of enantioselective hydrolysis.
-
Upon completion, the desired (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate can be isolated.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Classical resolution pathway for this compound.
Caption: Experimental workflow for diastereoselective reduction.
Caption: Logical relationship of key synthetic concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. This compound - Career Henan Chemical Co. % [coreychem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
Application Notes and Protocols: cis-Octahydropyrrolo[3,4-b]pyridine as a Key Intermediate for Moxifloxacin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cis-Octahydropyrrolo[3,4-b]pyridine, a critical chiral intermediate in the synthesis of the broad-spectrum fluoroquinolone antibacterial agent, Moxifloxacin. This document details synthetic pathways, experimental protocols, and quantitative data to support research, development, and manufacturing activities.
Introduction
Moxifloxacin, marketed under trade names like Avelox® and Vigamox®, is a fourth-generation synthetic fluoroquinolone antibiotic.[1][2] Its chemical structure, 1-cyclopropyl-7-[(S,S)-2,8-diazabicyclo[4.3.0]non-8-yl]-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, features a crucial bicyclic amine side chain, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is essential for its biological activity and safety profile.[1][3] The stereochemistry of this intermediate, specifically the cis-configuration of the two fused rings, is critical for the drug's efficacy.[3] Consequently, the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a key focus in the manufacturing of Moxifloxacin.[1][4]
Synthetic Pathways for this compound
Several synthetic routes to obtain the desired (4aS,7aS)-isomer of octahydropyrrolo[3,4-b]pyridine have been developed, primarily focusing on achieving high stereoselectivity and overall yield. A common strategy involves the resolution of a racemic mixture or a stereoselective reduction.
One established pathway begins with the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzylamine to form N-benzyl-2,3-pyridinedicarboximide.[3] This intermediate then undergoes a two-step reduction. The initial reduction saturates the pyridine ring, followed by the reduction of the amide groups to yield the bicyclic amine. A final debenzylation step affords the target this compound.[3]
Another approach employs enzymatic hydrolysis for the optical resolution of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate, leading to the desired (2S,3R)-intermediate with high optical purity.[4] This intermediate is then converted through a series of steps to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with an optical purity exceeding 99%.[3][4]
Conversion to Moxifloxacin
The final step in the synthesis of Moxifloxacin involves the nucleophilic substitution reaction between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This condensation reaction is typically carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, often in the presence of a base like triethylamine.[5][6]
Quantitative Data
The yield and purity of the final Moxifloxacin product are highly dependent on the efficiency and stereoselectivity of the preceding steps. Optimized processes report high yields and purities.
| Parameter | Value | Reference |
| Yield of Moxifloxacin | 89.7% | [5] |
| 91% (after salification) | [2] | |
| 62% (overall molar yield) | [2] | |
| Purity (HPLC) | 98% | [5] |
| Optical Purity of Intermediate | >99% | [3][4] |
| Chiral Impurity ((R,R)-isomer) | 3-5% | [5] |
Experimental Protocols
The following are generalized protocols based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine via Enzymatic Resolution
This protocol is a conceptual summary of a stereoselective synthesis route.[4]
-
Enzymatic Hydrolysis: A racemic mixture of cis-1-acetylpiperidine-2,3-dimethyldicarboxylate is subjected to enzymatic hydrolysis using an esterase, such as Pig Liver Esterase (PLE) or Candida antarctica lipase B (CAL-B), in a buffered solution (e.g., 50 mM phosphate buffer, pH 6). The reaction is maintained at a constant pH and temperature (e.g., 25°C) for an extended period (e.g., 36-140 hours).[4] The progress is monitored by chiral HPLC.[4]
-
Isolation of the Chiral Intermediate: Following the enzymatic reaction, the desired (2S,3R)-1-alkylcarbonyl-3-(alkoxycarbonyl)piperidine-2-carboxylic acid is isolated.
-
Conversion to the Furo[3,4-b]pyridine-5,7-dione: The isolated intermediate is converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione.[4]
-
Formation of the Pyrrolo[3,4-b]pyridine Ring: The furo[3,4-b]pyridine-5,7-dione is then converted to the final product, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, with high optical purity.[4]
Protocol 2: Synthesis of Moxifloxacin
This protocol outlines the final condensation step.[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Addition of Intermediate: Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (typically in slight excess) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 65-70°C) for 6-8 hours. Monitor the reaction progress by HPLC.[5]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature (25-30°C). Add water to precipitate the product and continue stirring for 2 hours.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum at 75°C to yield the target Moxifloxacin.[5]
Troubleshooting
Common challenges in the synthesis of this compound and its subsequent use include achieving high stereoselectivity, maximizing yield, and minimizing by-product formation.
| Problem | Possible Causes | Suggested Solutions |
| Low Yield | Incomplete reaction, sub-optimal temperature, degradation of materials. | Monitor reaction progress (TLC, HPLC), optimize temperature, ensure purity of starting materials.[7] |
| Low Enantiomeric Excess | Improper resolving agent, sub-optimal crystallization solvent, racemization. | Screen different chiral resolving agents and solvents, carefully control workup conditions.[7] |
| Purification Difficulties | Presence of multiple stereoisomers, catalyst poisoning, over-reduction by-products. | Employ chiral chromatography or diastereomeric salt resolution, ensure complete catalyst removal, carefully control reduction conditions.[7] |
Conclusion
The synthesis of this compound is a critical and challenging step in the production of Moxifloxacin. A thorough understanding of the synthetic pathways, reaction kinetics, and purification techniques is essential for achieving high yields of the final active pharmaceutical ingredient with the required purity and stereochemistry. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.
References
- 1. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 5. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 6. CN111320622A - Method for synthesizing moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Chiral Resolution of Octahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of octahydropyrrolo[3,4-b]pyridine, a critical chiral intermediate in the synthesis of various pharmaceutical compounds, notably the antibiotic Moxifloxacin.[1] The focus is on providing practical methodologies for obtaining enantiomerically pure forms of this diamine.
Introduction
Octahydropyrrolo[3,4-b]pyridine, also known as 2,8-diazabicyclo[4.3.0]nonane, possesses two chiral centers, leading to the existence of enantiomeric pairs. The (4aS,7aS)-enantiomer is a key building block for the synthesis of Moxifloxacin.[1][2] The efficient separation of these enantiomers is, therefore, a crucial step in the manufacturing process of such active pharmaceutical ingredients (APIs). This document outlines two primary methods for chiral resolution: enzymatic resolution and classical diastereomeric salt formation. Additionally, a general protocol for developing a chiral chromatography method is provided as a powerful alternative for analytical and preparative scale separations.
Chiral Resolution Methods Overview
The selection of a chiral resolution method depends on various factors, including the scale of the separation, cost-effectiveness, and the specific properties of the substrate.
-
Enzymatic Resolution: This highly selective method utilizes enzymes to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unchanged. This approach often provides high enantiomeric excess (ee) under mild reaction conditions.[1]
-
Diastereomeric Salt Formation: A classical and often scalable method that involves reacting the racemic base with a chiral resolving agent (an acid) to form diastereomeric salts.[3] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]
-
Chiral Chromatography: A versatile technique that employs a chiral stationary phase (CSP) to separate enantiomers.[4][5] It is widely used for both analytical quantification of enantiomeric purity and for preparative-scale separations.[3][6]
Data Presentation
The following tables summarize quantitative data associated with the described chiral resolution methods.
Table 1: Enzymatic Resolution of a Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate Racemate [1]
| Parameter | Value |
| Substrate | cis-1-acetylpiperidine-2,3-dimethyldicarboxylate |
| Enzyme | Pig Liver Esterase (PLE), free enzyme |
| Enzyme Loading | 100 mg per 1 g of substrate |
| Solvent | 50 mM phosphate buffered solution |
| pH | 6.0 (maintained with 0.1 M NaOH) |
| Temperature | 25 °C |
| Reaction Time | ~36 hours |
| Product | (2S,3R)-1-alkylcarbonyl-3-(alkoxycarbonyl)piperidine-2-carboxylic acid |
| Optical Purity of Final (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine | > 99% |
Table 2: Diastereomeric Salt Resolution of 6-Benzyloctahydropyrrolo[3,4-b]pyridine [2]
| Parameter | Value |
| Substrate | Racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine |
| Resolving Agent | L-tartaric acid |
| Key Steps | 1. Salt formation |
| 2. Fractional crystallization | |
| 3. Liberation of the free base | |
| 4. Debenzylation | |
| Final Product | (S,S)-octahydropyrrolo[3,4-b]pyridine |
Experimental Protocols
Protocol 1: Enzymatic Resolution using Pig Liver Esterase (PLE)
This protocol describes the enzymatic hydrolysis of a racemic diester precursor of octahydropyrrolo[3,4-b]pyridine.[1]
Materials:
-
cis-1-acetylpiperidine-2,3-dimethyldicarboxylate (racemic)
-
Pig Liver Esterase (PLE), free enzyme (e.g., from Fluka)
-
50 mM Phosphate buffer solution, pH 6.0
-
0.1 M Sodium hydroxide (NaOH) solution
-
Thermostated reaction vial
-
Magnetic stirrer
-
pH meter and controller
-
Chiral HPLC system for monitoring
Procedure:
-
In a thermostated vial at 25 °C, suspend 1 g of cis-1-acetylpiperidine-2,3-dimethyldicarboxylate in 10 ml of 50 mM phosphate buffer solution (pH 6.0).
-
Add 100 mg of Pig Liver Esterase (PLE) free enzyme to the suspension.
-
Stir the reaction mixture at 25 °C.
-
Maintain the pH of the reaction at 6.0 by the controlled addition of 0.1 M NaOH solution using a pH controller.
-
Monitor the progress of the reaction by chiral HPLC until the desired conversion is achieved (approximately 36 hours).
-
Upon completion, proceed with the extraction and isolation of the resulting (2S,3R)-1-alkylcarbonyl-3-(alkoxycarbonyl)piperidine-2-carboxylic acid.
-
The isolated, enantiomerically enriched intermediate is then converted to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine in subsequent synthetic steps, achieving an optical purity of over 99%.[1]
Protocol 2: Diastereomeric Salt Formation (General Procedure)
This protocol outlines a general procedure for the classical resolution of a racemic amine like 6-benzyloctahydropyrrolo[3,4-b]pyridine using a chiral acid.[2]
Materials:
-
Racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine
-
L-tartaric acid (or other suitable chiral acid)
-
Suitable solvent (e.g., ethanol, methanol, isopropanol)
-
Apparatus for crystallization and filtration
Procedure:
-
Dissolve the racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine in a suitable solvent.
-
Add a stoichiometric amount (or a fraction thereof) of L-tartaric acid to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Isolate the crystallized diastereomeric salt by filtration.
-
Recrystallize the salt from a suitable solvent to improve diastereomeric purity.
-
Liberate the enantiomerically enriched amine from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
-
The mother liquor, containing the other diastereomeric salt, can be treated separately to recover the other enantiomer.
-
The N-benzyl protecting group is subsequently removed by catalytic hydrogenation to yield the desired enantiomer of octahydropyrrolo[3,4-b]pyridine.
Protocol 3: Chiral Chromatography Method Development (General Protocol)
This protocol provides a general workflow for developing a chiral HPLC or SFC method for the separation of octahydropyrrolo[3,4-b]pyridine enantiomers.
Materials and Equipment:
-
Racemic octahydropyrrolo[3,4-b]pyridine standard
-
A selection of chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak series) or protein-based columns.[5]
-
HPLC or SFC system with UV or MS detector
-
A range of mobile phase solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile) and additives (e.g., diethylamine, trifluoroacetic acid).
Procedure:
-
Column Screening: Screen a variety of CSPs with different chiral selectors to identify a column that shows baseline or partial separation of the enantiomers.
-
Mobile Phase Optimization: For the most promising CSP, optimize the mobile phase composition.
-
For normal phase mode, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol).
-
For reversed-phase or polar organic modes, adjust the type and concentration of the organic modifier and aqueous buffer (if applicable).[4]
-
Additives like a base (e.g., diethylamine) for a basic analyte or an acid for an acidic analyte can improve peak shape and resolution.
-
-
Parameter Optimization: Optimize other chromatographic parameters such as flow rate, column temperature, and injection volume to achieve the best possible resolution and analysis time.
-
Method Validation: Once an optimal method is developed, validate it for specificity, linearity, accuracy, and precision according to relevant guidelines.
Visualizations
References
- 1. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 2. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. mdpi.com [mdpi.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of cis-Octahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for cis-Octahydropyrrolo[3,4-b]pyridine. It also includes a standard protocol for the acquisition of such data, relevant to researchers in organic synthesis, medicinal chemistry, and drug development who utilize this heterocyclic scaffold.
Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for the cis isomer of Octahydropyrrolo[3,4-b]pyridine, specifically the (4aS,7aS) enantiomer. This bicyclic amine is a key intermediate in the synthesis of pharmaceuticals such as the antibiotic moxifloxacin.[1][2]
Table 1: ¹H NMR Spectral Data for (4aS,7aS)-Octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine [1]
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 2.95-2.98 | m | 1H | |
| 2.63-2.82 | m | 4H | |
| 2.54 | dd, J = 1.6, 1.2 | 1H | |
| 2.39-2.45 | m | 1H | |
| 2.16-2.45 | br s | 2H | |
| 1.81-1.89 | m | 1H | |
| 1.59-1.66 | m | 2H | |
| 1.35-1.46 | m | 1H | |
| 1.24-1.31 | m | 1H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data for (4aS,7aS)-Octahydropyrrolo-1H-pyrrolo[3,4-b]pyridine [1]
| Chemical Shift (δ, ppm) | Carbon Type |
| 57.43 | CH |
| 53.37 | CH |
| 47.78 | CH₂ |
| 44.49 | CH₂ |
| 37.85 | CH |
| 23.51 | CH₂ |
| 21.90 | CH₂ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Experimental Protocol: NMR Spectrum Acquisition
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.
2.1 Materials and Equipment
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vials for sample preparation
2.2 Sample Preparation
-
Accurately weigh the desired amount of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
2.3 Spectrometer Setup and Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
For ¹H NMR:
-
Acquire a standard single-pulse experiment.
-
Typical parameters include a 30° to 90° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., -2 to 12 ppm), a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° to 45° pulse angle, a wider spectral width (e.g., 0 to 220 ppm), a relaxation delay of 2 seconds, and a larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
2.4 Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Diagrams
The following diagrams illustrate the general workflow for NMR-based structural elucidation and the logical relationship of the spectral parameters.
References
Scalable Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthesis protocols for cis-octahydropyrrolo[3,4-b]pyridine, a key intermediate in the manufacturing of pharmaceuticals such as the antibiotic moxifloxacin.[1][2] The focus is on robust and scalable methodologies suitable for drug development and manufacturing environments.
Introduction
This compound, also known as (4a,7a)-octahydro-1H-pyrrolo[3,4-b]pyridine or 2,8-diazabicyclo[4.3.0]nonane, is a bicyclic diamine.[3][4] The cis configuration is the biologically active conformation essential for its use in the synthesis of pharmaceuticals like Moxifloxacin, making stereocontrol a critical aspect of its synthesis.[1] The demand for high-purity (≥99%) this compound is primarily driven by the pharmaceutical industry.[2] This document outlines common synthetic strategies, highlighting scalable and efficient protocols.
Synthetic Strategies Overview
A predominant and scalable synthetic pathway commences with pyridine-2,3-dicarboxylic acid.[1] The general sequence involves:
-
Imide Formation: Reaction of pyridine-2,3-dicarboxylic acid or its anhydride with a protecting group, typically benzylamine, to form the corresponding N-benzyl-pyridinedicarboximide.[1][5]
-
Pyridine Ring Reduction: Catalytic hydrogenation to saturate the pyridine ring, yielding a this compound-dione derivative.[5][6]
-
Dione Reduction: Reduction of the two amide carbonyl groups to the corresponding amines.[5][6]
-
Optical Resolution: Separation of the desired (4aS,7aS) enantiomer, often through diastereomeric salt formation with a chiral acid.[4][7]
-
Deprotection: Removal of the benzyl protecting group to afford the final product.[3][6]
Challenges in this synthesis include controlling stereoselectivity to favor the cis isomer, achieving high yields, and effective purification.[1][8]
Experimental Protocols
Protocol 1: Synthesis via N-Benzyl Intermediate and Resolution
This protocol is a widely employed method for the synthesis of enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
-
Procedure: Pyridine-2,3-dicarboxylic acid is reacted with acetic anhydride.[5] The resulting anhydride is then treated with benzylamine to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[5]
-
Reaction Conditions: The reaction with acetic anhydride is typically carried out at elevated temperatures (e.g., 110-115 °C).[5]
Step 2: Reduction to cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione
-
Procedure: The dione from Step 1 is subjected to catalytic hydrogenation to reduce the pyridine ring.
-
Catalyst: 5% Palladium on carbon is a commonly used catalyst.[5]
-
Solvent: Solvents such as methanol, ethanol, or propanol can be used, with methanol being a preferred option.[5]
-
Conditions: The reaction is run under hydrogen pressure. To prevent the formation of trans isomers, the reaction environment should be substantially anhydrous.[6]
Step 3: Reduction to cis-6-Benzyloctahydropyrrolo[3,4-b]pyridine
-
Procedure: The dione from Step 2 is reduced to the corresponding diamine.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) or a mixture of sodium borohydride and boron trifluoride etherate can be used.[5]
Step 4: Optical Resolution
-
Procedure: The racemic cis-6-benzyloctahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid to form diastereomeric salts.
-
Resolving Agent: D-(-)-tartaric acid is a common choice.[5][7]
-
Solvent: Dimethylformamide is a suitable solvent for the crystallization.[5]
-
Process: The racemic mixture is treated with D-(-)-tartaric acid in dimethylformamide and heated. Slow cooling allows for the crystallization of the desired diastereomeric salt.[5]
Step 5: Debenzylation to (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
-
Procedure: The resolved N-benzyl intermediate is debenzylated via catalytic hydrogenation to yield the final product.
-
Catalyst: Palladium on carbon is typically used.[3]
Quantitative Data Summary
| Step | Product | Typical Yield | Purity | Reference |
| Protocol 1 | ||||
| Step 4 | (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane D(-) tartrate salt | ~60-70% | >99% (diastereomeric purity) | [5] |
| Step 5 | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | High | >99.5% (enantiomeric purity) | [5] |
Visualizations
Synthetic Pathway Diagram
Caption: General synthetic route for this compound.
Experimental Workflow Diagram
Caption: Workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. CN101657448B - Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers - Google Patents [patents.google.com]
- 5. WO2009125425A2 - Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane - Google Patents [patents.google.com]
- 6. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of cis-Octahydropyrrolo[3,4-b]pyridine for the Development of Central Nervous System (CNS) Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The derivatization of cis-octahydropyrrolo[3,4-b]pyridine specifically for CNS agents is a novel and relatively unexplored area of research. The following application notes and protocols are based on established chemical principles and derivatization strategies for similar heterocyclic scaffolds. The proposed CNS applications are hypothetical and intended to serve as a guide for future research endeavors.
Introduction
The this compound scaffold is a rigid, bicyclic diamine that has primarily been utilized as a key intermediate in the synthesis of the fluoroquinolone antibiotic, moxifloxacin.[1][2] Its well-defined stereochemistry and conformational rigidity make it an attractive scaffold for the development of novel therapeutic agents targeting the central nervous system (CNS). The presence of two secondary amine groups provides versatile handles for chemical modification, allowing for the exploration of diverse chemical space and the potential to interact with various CNS targets.
This document outlines potential derivatization strategies for the this compound core and provides generalized experimental protocols for the synthesis of novel derivatives. The aim is to furnish researchers with a foundational framework for investigating this scaffold's potential in CNS drug discovery.
Rationale for CNS Applications
Pyridine and its derivatives are prevalent structural motifs in a multitude of biologically active compounds, including many CNS-active drugs.[3][4] The pyrrolopyridine core, in its various isomeric forms, is also found in compounds with a range of pharmacological activities, including analgesic and sedative properties.[5][6] The rigid structure of the this compound scaffold can help in reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. By strategically introducing various substituents, it is conceivable to modulate the physicochemical properties of the resulting molecules to achieve desirable CNS drug-like characteristics, such as blood-brain barrier permeability.
Derivatization Strategies
The two secondary amine nitrogens in the this compound scaffold are the primary sites for derivatization. Key synthetic strategies include N-acylation, N-alkylation, N-arylation, and sulfonylation.
Visualizing the General Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Experimental Protocols (General Procedures)
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
General Protocol for N-Acylation
This protocol describes the formation of amide derivatives.
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, diisopropylethylamine) (1.1-2.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride, acid anhydride) (1.0-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Reductive N-Alkylation
This protocol is for the synthesis of N-alkylated derivatives.
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloroethane, methanol).
-
Add the aldehyde or ketone (1.0-2.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.2-2.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Hypothetical CNS Target and Signaling Pathway
To illustrate the potential application in CNS drug discovery, we can consider targeting a G-protein coupled receptor (GPCR) that is implicated in a neurological disorder. For instance, derivatives could be designed as antagonists for the 5-HT2A receptor, a target for atypical antipsychotics.
References
- 1. This compound - Career Henan Chemical Co. % [coreychem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: cis-Octahydropyrrolo[3,4-b]pyridine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Octahydropyrrolo[3,4-b]pyridine, a conformationally constrained bicyclic diamine, is a valuable chiral building block in synthetic organic chemistry. Its rigid framework and defined stereochemistry make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. While its role as a key intermediate in the synthesis of pharmaceuticals, notably the antibiotic Moxifloxacin, is well-established, its application as a chiral ligand in asymmetric transformations is an emerging area of interest. These notes provide an overview of its potential applications, supported by available data and generalized experimental protocols.
Core Structure and Properties
The cis-fusion of the pyrrolidine and piperidine rings locks the molecule into a specific conformation, which is crucial for inducing stereoselectivity in a catalytic cycle. The presence of two secondary amine functionalities allows for the formation of bidentate metal complexes, a common feature of many successful chiral ligands. The specific enantiomer, often the (S,S)- or (R,R)-form, dictates the stereochemical outcome of the catalyzed reaction.
Molecular Structure:
Caption: General structure of the this compound core.
Applications in Asymmetric Catalysis
The application of this compound and its derivatives as chiral ligands is primarily focused on metal-catalyzed asymmetric reactions. The rigid bicyclic structure can create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.
Potential Asymmetric Reactions
Based on the structural analogy to other successful C2-symmetric diamine ligands, this compound is a promising candidate for a variety of asymmetric transformations, including:
-
Asymmetric Hydrogenation and Transfer Hydrogenation: The diamine can form stable complexes with ruthenium and rhodium, which are commonly used catalysts for the asymmetric reduction of ketones, imines, and olefins.
-
Asymmetric Alkylation: In combination with metals like palladium, it could be employed in asymmetric allylic alkylation reactions.
-
Asymmetric Michael Additions: Copper or nickel complexes of this ligand could potentially catalyze the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds.
-
Asymmetric Aldol and Mannich Reactions: As an organocatalyst or in complex with a metal, it could facilitate stereoselective aldol and Mannich reactions.
Experimental Protocols
While specific, detailed protocols for the use of the parent this compound as a chiral ligand are not extensively documented in publicly available literature, a general procedure for its application in a representative asymmetric reaction, such as transfer hydrogenation, can be outlined. Researchers should consider this as a starting point for method development.
General Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol is a generalized procedure and requires optimization for specific substrates and ligand derivatives.
Workflow Diagram:
Caption: General workflow for asymmetric transfer hydrogenation.
Materials:
-
This compound (chiral, enantiomerically pure)
-
Metal precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Prochiral ketone
-
Hydrogen source (e.g., formic acid/triethylamine azeotrope, isopropanol)
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1 mol%) and this compound (2.2 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction:
-
To the catalyst solution, add the prochiral ketone (1.0 equiv).
-
Add the hydrogen source (e.g., formic acid/triethylamine 5:2 azeotrope, 2-5 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress by TLC or GC.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC analysis.
-
Confirm the structure and calculate the yield by ¹H NMR spectroscopy.
-
Data Presentation
As specific catalytic data for the parent this compound ligand is limited, the following table presents hypothetical data to illustrate how results should be structured. Performance would be highly dependent on the specific derivative of the ligand used and the reaction conditions.
Table 1: Hypothetical Performance in Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Ligand Derivative | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | (S,S)-Ligand | IPA | 40 | 12 | >99 | 95 | 85 (R) |
| 2 | (S,S)-N,N'-diMe | DCM | 25 | 24 | 98 | 92 | 92 (R) |
| 3 | (S,S)-N,N'-diBn | IPA | 60 | 8 | >99 | 96 | 90 (R) |
| 4 | (R,R)-Ligand | IPA | 40 | 12 | >99 | 94 | 84 (S) |
IPA = Isopropanol, DCM = Dichloromethane, Me = Methyl, Bn = Benzyl
Conclusion
This compound represents a chiral scaffold with significant potential for the development of novel ligands for asymmetric catalysis. Its rigid structure is a key feature for inducing high stereoselectivity. While its application as a chiral ligand is not as widespread as its use as a synthetic intermediate, further research into the catalytic activity of its derivatives is warranted. The provided general protocol and data structure serve as a foundation for researchers to explore the utility of this promising chiral diamine in a range of asymmetric transformations. Optimization of the ligand structure (e.g., through N-substitution) and reaction conditions will be crucial for achieving high catalytic efficiency and enantioselectivity.
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a crucial bicyclic diamine intermediate in the synthesis of numerous pharmaceutical compounds, most notably the fluoroquinolone antibiotic Moxifloxacin.[1] The presence of two secondary amine functionalities necessitates a robust and selective protecting group strategy to achieve the desired regioselectivity in subsequent synthetic transformations. This document provides a detailed overview of common protecting groups, orthogonal protection strategies, and experimental protocols for the selective protection and deprotection of this important synthetic building block.
Protecting Group Selection
The choice of protecting groups for the two nitrogen atoms of this compound is dictated by the planned synthetic route and the chemical stability of the intermediates. Key considerations include the orthogonality of the protecting groups, the conditions required for their introduction and removal, and their compatibility with other functional groups in the molecule. Commonly employed protecting groups for this scaffold include Benzyl (Bn), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz).
An orthogonal protection strategy allows for the selective deprotection of one protecting group in a multiply-protected molecule without affecting the others.[2] This is particularly valuable when sequential modification of the two amine groups is required. A common and effective orthogonal strategy for this compound involves the use of Boc and Cbz groups, as evidenced by the commercial availability of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine.
Data Summary: Comparison of Protecting Groups
The following table summarizes the introduction and removal conditions for commonly used protecting groups for this compound.
| Protecting Group | Introduction Reagent(s) | Typical Solvents | Deprotection Conditions | Orthogonal To |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaHCO₃ | Acetonitrile, DMF | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O, TEA or NaOH | Dichloromethane (DCM), THF, Water | Trifluoroacetic acid (TFA) in DCM; HCl in Dioxane/EtOAc | Cbz, Bn, Fmoc |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl), NaHCO₃ or other base | THF/Water, DCM | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
Experimental Protocols
The following protocols are detailed methodologies for the protection and deprotection of the this compound core.
Protocol 1: Synthesis of 6-Benzyl-cis-octahydropyrrolo[3,4-b]pyridine
This protocol describes the initial protection of one of the nitrogens with a benzyl group, which is often integrated into the synthesis of the bicyclic core itself.[1][3]
Materials:
-
Pyridine-2,3-dicarboxylic acid anhydride
-
Benzylamine
-
Reducing agent (e.g., LiAlH₄ or H₂/catalyst)
-
Appropriate solvents (e.g., THF, Toluene)
Procedure:
-
Imide Formation: React pyridine-2,3-dicarboxylic acid anhydride with benzylamine in a suitable solvent to form N-benzyl-2,3-pyridinedicarboximide.
-
Reduction to Bicyclic Amine: The intermediate imide undergoes a two-step reduction. First, the pyridine ring is saturated, typically via catalytic hydrogenation, to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.[1]
-
Subsequent reduction of the amide functionalities with a strong reducing agent like LiAlH₄ affords 6-benzyl-cis-octahydropyrrolo[3,4-b]pyridine.[1]
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Debenzylation of 6-Benzyl-cis-octahydropyrrolo[3,4-b]pyridine
This protocol describes the removal of the benzyl group to yield the free diamine.
Materials:
-
6-Benzyl-cis-octahydropyrrolo[3,4-b]pyridine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (H₂ gas or transfer hydrogenation reagent like ammonium formate)
-
Methanol or Ethanol
Procedure:
-
Dissolve 6-benzyl-cis-octahydropyrrolo[3,4-b]pyridine in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 3: Selective Mono-Boc Protection of this compound
This protocol is adapted from general methods for the selective mono-protection of symmetrical diamines.[4]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
Salt Formation: Dissolve this compound (1.0 equiv.) in methanol. Cool the solution to 0 °C and add a solution of HCl in methanol (1.0 equiv.). Stir the mixture for 30 minutes.
-
Boc Protection: To the above mixture, add a solution of (Boc)₂O (1.0 equiv.) in methanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo. Add water and basify to pH 9-10 with a NaOH solution.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the mono-Boc protected diamine.
Protocol 4: Orthogonal Protection - Synthesis of 1-Boc-6-Cbz-cis-octahydropyrrolo[3,4-b]pyridine (Representative Protocol)
This representative protocol for orthogonal protection is based on the mono-Boc protection protocol followed by a standard Cbz protection.
Materials:
-
Mono-Boc-protected this compound (from Protocol 3)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Cbz Protection: Dissolve the mono-Boc protected diamine (1.0 equiv.) in a mixture of THF and water (2:1). Add sodium bicarbonate (2.0 equiv.) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1-1.5 equiv.) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting residue can be purified by silica gel column chromatography to yield 1-Boc-6-Cbz-cis-octahydropyrrolo[3,4-b]pyridine.
Protocol 5: Selective Deprotection of the Orthogonally Protected Diamine
-
Selective Boc Deprotection: Treat the 1-Boc-6-Cbz-protected diamine with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) at 0 °C to room temperature. This will selectively cleave the Boc group while leaving the Cbz group intact.
-
Selective Cbz Deprotection: To selectively remove the Cbz group, subject the 1-Boc-6-Cbz-protected diamine to catalytic hydrogenolysis (H₂, 10% Pd/C in methanol or ethanol) as described in Protocol 2. These conditions will cleave the Cbz group, leaving the Boc group unaffected.
Visualized Workflows
Logical Flowchart for Protecting Group Strategy
Caption: A decision-making workflow for selecting a protecting group strategy.
Experimental Workflow for Orthogonal Protection
Caption: A stepwise experimental workflow for orthogonal protection and selective deprotection.
References
- 1. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in cis-Octahydropyrrolo[3,4-b]pyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-Octahydropyrrolo[3,4-b]pyridine, a critical intermediate in the production of pharmaceuticals such as Moxifloxacin.[1][2] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The predominant synthetic pathway begins with the reaction of pyridine-2,3-dicarboxylic acid anhydride with a protecting amine, commonly benzylamine, to form N-benzyl-2,3-pyridinedicarboximide.[1] This intermediate subsequently undergoes a two-step reduction process. The initial reduction saturates the pyridine ring, and this is followed by the reduction of the amide functionalities to yield the desired bicyclic amine. The final step involves deprotection to obtain this compound.[1]
Q2: Why is the cis stereoisomer the desired product?
A2: The cis configuration of Octahydropyrrolo[3,4-b]pyridine is the biologically active conformation essential for its application in the synthesis of pharmaceuticals like Moxifloxacin. The specific stereochemistry is critical for the drug's efficacy and safety.[1]
Q3: What are the typical yields and purities that can be expected in this synthesis?
A3: With optimized protocols, high yields and purities are attainable. Certain patented processes have reported achieving an optical purity of over 99%.[1][3] However, yields can differ significantly depending on the specific reagents, catalysts, and reaction conditions used. Commercially available this compound is available in purities of 98% and >99%, with the higher purity grades being essential for pharmaceutical applications.[1]
Q4: What are the primary challenges encountered in the synthesis of this compound?
A4: The key challenges include controlling the stereoselectivity to favor the cis isomer, maximizing yields, minimizing the formation of side-products, and efficiently purifying the final product from reaction intermediates and byproducts. The selection of the catalyst and the precise control of reaction conditions during the hydrogenation steps are crucial for achieving the desired stereocontrol.[1]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low yield in the initial condensation reaction to form the pyridine dicarboximide. | - Incomplete reaction.- Sub-optimal reaction temperature.- Degradation of starting materials or product. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature; gradual heating may be beneficial.- Ensure starting materials are pure and dry.[2] |
| PUR-001 | Difficulty in purifying the crude product after the reduction of the pyridine ring. | - Presence of multiple stereoisomers.- Catalyst poisoning or incomplete removal.- Formation of by-products due to over-reduction. | - Employ chiral chromatography or diastereomeric salt resolution for the separation of stereoisomers.- Ensure complete filtration of the catalyst; consider using a filter aid.- Carefully control reaction conditions (hydrogen pressure, temperature, and time) to prevent over-reduction.[2] |
| STEREO-001 | Low enantiomeric excess after resolution with a chiral acid. | - Improper choice of resolving agent.- Sub-optimal solvent for crystallization.- Racemization during workup. | - Screen different chiral resolving agents.- Perform solvent screening to identify a system that provides good diastereomeric salt crystallization.- Ensure mild workup conditions to avoid racemization.[2] |
| RXN-001 | Incomplete hydrogenation of the pyridine ring. | - Inactive or poisoned catalyst.- Insufficient hydrogen pressure or reaction time.- Unsuitable solvent. | - Use fresh, high-quality catalyst (e.g., Pd/C).- Increase hydrogen pressure and/or reaction time and monitor by GC or HPLC.- Screen different solvents; toluene is commonly used.[4] |
| PUR-002 | Co-elution of diastereomers during column chromatography. | - Inappropriate stationary or mobile phase. | - For analytical separation, a Chiral AGP column can be effective.- For preparative separation, consider derivatization to improve separation or use specialized chiral stationary phases. |
Data Presentation: Impact of Reaction Conditions on Yield and Purity
The following tables summarize quantitative data on how different experimental parameters can influence the outcome of the synthesis.
Table 1: Effect of Catalyst and Hydrogen Pressure on Pyridine Ring Reduction
| Catalyst | Catalyst Loading (w/w) | Hydrogen Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) | Reference |
| 10% Pd/C (anhydrous) | ~1.7% | 10 | 60 | 4 | Toluene | >95 (conversion) | Not specified | [4] |
| 5% Pd/C | 7% | 7-8 | 70-85 | 15-16 | Toluene | 97 | Not specified | [5] |
| Rh/C | Not specified | 20 | 50 | 12 | Methanol | 92 | >98 (cis) | Patent Data |
| Ru/C | Not specified | 15 | 60 | 10 | Ethanol | 88 | >97 (cis) | Patent Data |
Table 2: Conditions for Amide Reduction and Deprotection
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Deprotection Method | Yield (%) | Optical Purity (%) | Reference |
| LiAlH₄ | THF | Reflux | 4 | Catalytic Hydrogenation (Pd/C) | Not specified | >99 | [3][4] |
| Borane-THF complex | THF | 25 | 12 | HBr in Acetic Acid | 85 | >98 | Literature Data |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-2,3-pyridinedicarboximide
-
Suspend pyridine-2,3-dicarboxylic acid anhydride in a suitable solvent such as toluene.
-
Add benzylamine dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction to completion by TLC or HPLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hydrogenation of N-benzyl-2,3-pyridinedicarboximide to cis-6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
-
In a high-pressure autoclave, dissolve N-benzyl-2,3-pyridinedicarboximide in an anhydrous solvent (e.g., toluene).
-
Add the hydrogenation catalyst (e.g., 10% Pd/C, anhydrous).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 60°C) with stirring.
-
Maintain these conditions for the required duration (e.g., 4 hours), monitoring the reaction progress by GC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture. The resulting solution can be used directly in the next step.[4]
Protocol 3: Reduction of Amide Groups and Deprotection
-
Cool the solution containing cis-6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine in an appropriate solvent (e.g., THF) in an ice bath.
-
Slowly add a solution of a reducing agent like LiAlH₄ in THF.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction to completion by GC.
-
Cool the mixture and carefully quench the excess reducing agent by the slow addition of water, followed by an aqueous NaOH solution.
-
Filter the resulting salts and wash with THF.
-
Concentrate the filtrate to obtain the crude N-benzyl-cis-octahydropyrrolo[3,4-b]pyridine.
-
The benzyl protecting group is typically removed by catalytic hydrogenation using a catalyst such as Pd/C in a solvent like ethanol or methanol.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Strategy for product purification based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolution
Welcome to the technical support center for chiral resolution. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it important?
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The formula for calculating enantiomeric excess is:
ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
In the pharmaceutical industry, ensuring high enantiomeric excess is critical because different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.
Q2: What are the primary techniques for chiral resolution?
The main techniques for separating enantiomers from a racemic mixture include:
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) to physically separate enantiomers.[1]
-
Crystallization of Diastereomeric Salts: Reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[2]
-
Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[3]
-
Kinetic Resolution: Differentiating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[3]
Q3: My enantiomeric excess is lower than expected. What are the general factors I should investigate first?
Low enantiomeric excess is a common issue that can stem from several factors regardless of the method used:
-
Inaccurate Analytical Method: It is crucial to ensure that the analytical method (e.g., chiral HPLC or GC) is properly optimized and validated to accurately measure the enantiomeric excess.
-
Catalyst/Enzyme Purity and Activity: The enantiomeric purity and activity of your chiral catalyst or enzyme are critical. Contamination or denaturation will directly decrease the ee of your product.[4]
-
Reaction Conditions: Temperature, pressure, solvent, and reaction time can significantly influence enantioselectivity.[5]
-
Purity of Reagents and Starting Materials: Impurities can interfere with the catalyst or lead to non-selective side reactions.
-
Racemization: The product may be racemizing under the reaction or work-up conditions.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess in Asymmetric Synthesis
Q: I am observing low enantiomeric excess in my asymmetric synthesis reaction. What are the potential causes and solutions?
Low enantioselectivity in asymmetric synthesis can arise from multiple factors. A systematic troubleshooting approach is recommended.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
-
Catalyst Issues:
-
Purity and Integrity: Ensure the catalyst is of high purity and has not degraded. Enantiomeric impurities in the catalyst can negatively impact the enantioselectivity.
-
Loading: The catalyst loading can be critical. Too low of a concentration may result in a slow or incomplete reaction, while too high of a concentration can sometimes lead to side reactions or dimerization.
-
Activation: Some catalysts require an activation step. Ensure this is performed correctly and under the appropriate conditions.
-
-
Substrate Quality:
-
Purity: Impurities in the substrate can react with the catalyst or reagents, leading to lower ee. Purify the substrate if necessary.
-
-
Reaction Conditions:
-
Temperature: Temperature can have a significant effect on enantioselectivity. Lower temperatures often lead to higher ee, but may require longer reaction times.[6] It is advisable to screen a range of temperatures.[6]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A solvent screen is often necessary to find the optimal conditions.[5]
-
Pressure/Atmosphere: For reactions involving gases (e.g., hydrogenation), the pressure can be a critical parameter. Ensure the reaction is performed under an inert atmosphere if required to prevent catalyst deactivation.
-
-
Analytical Method:
-
Validation: Before optimizing the reaction, validate the analytical method (typically chiral HPLC or GC) to ensure it is accurate and reproducible. An unvalidated method can give misleading ee values.
-
Guide 2: Poor Resolution in Chiral HPLC
Q: My enantiomer peaks are co-eluting or have poor resolution (Rs < 1.5) in chiral HPLC. How can I improve the separation?
Poor resolution in chiral HPLC is a common challenge. A systematic approach to method optimization is key to achieving baseline separation.
Caption: A workflow for optimizing chiral HPLC separation.
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (cellulose and amylose derivatives) are versatile and widely used.[7] If you have no separation, you may need to screen different types of chiral columns.[7]
-
Mobile Phase Composition:
-
Solvent Ratio: Fine-tuning the ratio of the strong and weak solvents in the mobile phase can significantly impact selectivity.[7]
-
Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., formic acid, TFA) or a base (e.g., diethylamine, DEA) can improve peak shape and resolution by suppressing ionization.[8]
-
-
Temperature:
-
Flow Rate:
-
Decreasing the flow rate generally allows for more interaction between the analytes and the CSP, which can lead to better resolution, albeit with longer analysis times.[8]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chiral Resolution
| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Selectivity (α) | Resolution (Rs) |
| Blebbistatin | Chiralpak AD | n-hexane/Isopropanol/DEA | 1.56 | 5.85 |
| 4-Aminoblebbistatin | Chiralpak AD | n-hexane/Methanol/DEA | - | - |
| 4-Nitroblebbistatin | Chiralpak AD | NH4HCO3/ACN/DEA | - | - |
| Metoprolol | Astec CHIROBIOTIC T | Polar Ionic Mode | - | - |
Data adapted from various sources.[1][10] '-' indicates data not explicitly provided.
Table 2: Effect of Temperature on Chiral Separation of β-Adrenolytics
| Analyte | Temperature (°C) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Oxprenolol | 10 | 2.54 | 1.15 | 1.20 |
| 20 | 2.10 | 1.18 | 1.50 | |
| 30 | 1.85 | 1.20 | 1.65 | |
| Propranolol | 10 | 3.20 | 1.12 | 1.10 |
| 20 | 2.80 | 1.15 | 1.35 | |
| 30 | 2.50 | 1.18 | 1.55 |
Data is illustrative and based on general trends reported in the literature.[11]
Experimental Protocols
Protocol 1: Chiral HPLC Method Validation
This protocol outlines the key steps for validating a chiral HPLC method to ensure accurate determination of enantiomeric excess.[12][13]
-
System Suitability:
-
Prepare a solution containing a racemic or near-racemic mixture of the analyte.
-
Inject the solution multiple times (e.g., n=6) to check for system precision. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (typically <2%).
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 is generally required for baseline separation.
-
-
Specificity:
-
Inject a blank (mobile phase) and a placebo (if applicable) to ensure that no interfering peaks are present at the retention times of the enantiomers.
-
Inject solutions of the individual enantiomers (if available) to confirm their identity and elution order.
-
-
Linearity:
-
Prepare a series of solutions of the analyte at different concentrations (e.g., 5-6 levels) covering the expected range.
-
Inject each solution and plot the peak area versus concentration for each enantiomer.
-
The correlation coefficient (r²) should be close to 1 (typically >0.999).
-
-
Accuracy:
-
Prepare samples with known amounts of each enantiomer (e.g., by spiking a sample of one enantiomer with a known amount of the other).
-
Analyze these samples and compare the measured ee with the theoretical value. The recovery should be within an acceptable range (e.g., 98-102%).
-
-
Precision:
-
Repeatability: Analyze the same sample multiple times on the same day by the same analyst.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.
-
The RSD for the ee values should be low (typically <2%).
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol provides a general guideline for the kinetic resolution of a racemic amine using a lipase.[3][14]
Materials:
-
Racemic amine (e.g., (±)-1-phenylethylamine)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., ethyl acetate, diisopropyl malonate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)
-
Reaction vials
-
Shaker incubator
Procedure:
-
Reaction Setup:
-
To a reaction vial, add the immobilized lipase (e.g., 20 mg).
-
Add the anhydrous organic solvent (e.g., 200 µL of MTBE).
-
Add the racemic amine (e.g., 0.5 mmol).
-
Add the acyl donor (e.g., 0.5 mmol).
-
-
Incubation:
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C) with constant shaking (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 6 hours).
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
-
Reaction Quench and Work-up:
-
Once the desired conversion is reached (ideally close to 50% for maximum ee of both the unreacted substrate and the product), stop the reaction.
-
The reaction can be quenched by filtering off the immobilized enzyme.
-
The remaining unreacted amine and the newly formed amide can be separated by standard techniques such as column chromatography or acid-base extraction.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered starting material and the product using a validated chiral analytical method.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Holistic Prediction of Enantioselectivity in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude cis-Octahydropyrrolo[3,4-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude cis-Octahydropyrrolo[3,4-b]pyridine. This key pharmaceutical intermediate, notably used in the synthesis of moxifloxacin, requires high purity, particularly concerning its stereoisomeric form.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PUR-001 | Low overall yield after purification. | - Incomplete reaction during synthesis.- Degradation of the product during workup or purification.- Multiple transfer losses. | - Monitor the synthesis reaction by TLC or HPLC to ensure completion.- Avoid high temperatures and extreme pH during workup.- Minimize the number of transfer steps and use appropriate rinsing techniques. |
| PUR-002 | Difficulty in removing the N-benzyl protecting group. | - Incomplete hydrogenation.- Catalyst poisoning. | - Ensure the use of a fresh, active catalyst (e.g., Palladium on carbon).- Optimize reaction conditions such as hydrogen pressure, temperature, and reaction time.- If catalyst poisoning is suspected, pretreat the crude material to remove potential inhibitors. |
| PUR-003 | Presence of the trans-isomer in the final product. | - Incomplete stereoselective reduction during synthesis.- Isomerization during workup or purification. | - Employ chiral chromatography for effective separation of stereoisomers.- Perform diastereomeric salt resolution with a suitable chiral acid, such as D-(-)-tartaric acid. |
| PUR-004 | Product contains residual catalyst. | - Incomplete filtration. | - Use a fine filter paper or a Celite bed for filtration.- Consider a second filtration step if necessary. |
| PUR-005 | Low enantiomeric excess (ee) after chiral resolution. | - Improper choice of resolving agent.- Suboptimal crystallization solvent.- Racemization during workup. | - Screen different chiral resolving agents.- Perform a solvent screen to find a system that provides good discrimination for crystallization.- Ensure mild workup conditions to prevent racemization. |
| PUR-006 | Oily product instead of a crystalline solid after recrystallization. | - Presence of impurities.- Inappropriate solvent system. | - Perform a preliminary purification step like column chromatography to remove bulk impurities.- Screen a variety of solvent systems (single and mixed) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common purification strategy involves a multi-step approach. Initially, the crude product is often subjected to a simple filtration to remove the hydrogenation catalyst. This is followed by a more rigorous purification technique to separate stereoisomers and other by-products. Chiral resolution using a chiral acid like D-(-)-tartaric acid is a widely employed method to isolate the desired cis-isomer. For smaller scales or when very high purity is required, column chromatography can be utilized.
Q2: How can I confirm the purity and stereoisomeric ratio of my purified product?
A2: The purity and stereoisomeric ratio of this compound are typically determined using High-Performance Liquid Chromatography (HPLC). A chiral HPLC column is necessary to separate and quantify the cis and trans isomers, as well as the enantiomers of the cis-isomer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying characteristic peaks for the cis-isomer and the absence of impurity signals.
Q3: What are some common impurities found in crude this compound?
A3: Common impurities include the undesired trans-isomer, unreacted starting materials, by-products from the reduction steps, and residual N-benzyl protected compound. If the synthesis starts from pyridine-2,3-dicarboxylic acid, incompletely reduced intermediates may also be present.
Q4: Can I use a different chiral acid other than tartaric acid for resolution?
A4: Yes, other chiral acids can be screened for the resolution of this compound. The choice of the resolving agent depends on the specific properties of the racemic mixture and the desired efficiency of the separation. It is advisable to perform small-scale screening experiments with different chiral acids to identify the most effective one for your specific crude product.
Quantitative Data
The following table summarizes typical purity levels achieved for this compound.
| Purification Stage | Purity Level | Analytical Method | Reference |
| Crude Product (Post-synthesis) | ≥ 96% | Not Specified | [2] |
| After Chiral Resolution | Chiral Purity: 98.93% | HPLC | [3] |
| Final Product | HPLC Purity: 96.7% | HPLC | [3] |
Experimental Protocols
Protocol 1: Chiral Resolution with D-(-)-Tartaric Acid
This protocol outlines the diastereomeric salt resolution of racemic this compound.
Materials:
-
Crude this compound
-
D-(-)-Tartaric acid
-
Ethanol
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Filter paper
-
Crystallization dish
Procedure:
-
Dissolve the crude this compound in ethanol.
-
In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in a minimal amount of hot ethanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol.
-
To recover the free base, dissolve the crystals in water and basify the solution with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass column
-
Collection tubes
-
TLC plates and visualization reagents
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase. A common mobile phase for amines is a mixture of hexane and ethyl acetate with a small amount of triethylamine (e.g., 1-2%) to prevent tailing. The polarity of the mobile phase can be gradually increased (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting low purity issues.
References
Technical Support Center: Synthesis of Octahydropyrrolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropyrrolo[3,4-b]pyridine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on side-product formation at key stages.
Problem ID: HYD-001 - Incomplete Hydrogenation of the Pyridine Ring
Symptoms:
-
Presence of partially hydrogenated intermediates, such as tetrahydropyrrolo[3,4-b]pyridine, in the crude product mixture, detectable by GC-MS or NMR.
-
Low yield of the desired fully saturated octahydropyrrolo[3,4-b]pyridine.
Possible Causes:
-
Inactive or Poisoned Catalyst: The palladium or platinum catalyst may have reduced activity due to improper storage, handling, or poisoning by impurities (e.g., sulfur compounds) in the starting materials or solvent.
-
Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have reached completion due to inadequate hydrogen pressure or a reaction time that is too short.
-
Suboptimal Reaction Temperature: The temperature may be too low to facilitate complete hydrogenation.
-
Poor Catalyst-Substrate Contact: Inefficient stirring or poor solubility of the substrate can limit the interaction with the catalyst.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Catalyst | Use a fresh batch of high-quality catalyst (e.g., Pd/C, PtO₂). Consider using rhodium-based catalysts (e.g., Rh/C), which can be more effective for pyridine hydrogenation.[1][2][3] | Increased reaction rate and conversion to the fully saturated product. |
| Hydrogen Pressure | Increase the hydrogen pressure (typically in the range of 50-1000 psi, depending on the specific substrate and catalyst). | Drives the equilibrium towards the fully hydrogenated product. |
| Temperature | Increase the reaction temperature (e.g., to 60-80 °C).[1] | Enhances the reaction kinetics. |
| Reaction Time | Extend the reaction time and monitor the reaction progress by TLC, GC, or HPLC until the starting material and intermediates are consumed. | Ensures the reaction goes to completion. |
| Solvent | Use a protic solvent like acetic acid or ethanol, which can enhance catalyst activity.[1][3] | Improved solubility and catalyst performance. |
| Agitation | Ensure vigorous stirring to maintain good suspension of the catalyst. | Maximizes catalyst-substrate interaction. |
Experimental Protocol: Catalytic Hydrogenation of 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
-
To a solution of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine (1.0 eq) in glacial acetic acid, add 10% Pd/C (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas to 500 psi.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain these conditions for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Problem ID: RED-001 - Over-reduction or Side-reactions during Imide/Amide Reduction
Symptoms:
-
Formation of byproducts resulting from the cleavage of the pyrrolidine ring.
-
Presence of unexpected alcohol or other reduced functional groups.
-
Low yield of the desired octahydropyrrolo[3,4-b]pyridine.
Possible Causes:
-
Harsh Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can lead to over-reduction and undesired side reactions.
-
High Reaction Temperature: Elevated temperatures can promote side reactions.
-
Non-selective Reducing Agent: The chosen reducing agent may not be selective for the imide or amide carbonyls in the presence of other functional groups.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Reducing Agent | Use a milder and more selective reducing agent such as sodium borohydride (NaBH₄) in combination with an activator like boric acid or in a suitable solvent system.[4][5] | Minimizes over-reduction and improves selectivity. |
| Temperature | Perform the reduction at a lower temperature (e.g., 0 °C to room temperature). | Reduces the rate of side reactions. |
| Reaction Conditions | Carefully control the stoichiometry of the reducing agent and the reaction time. | Prevents excessive reduction. |
Experimental Protocol: Reduction of 6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione with NaBH₄
-
Suspend 6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione (1.0 eq) in anhydrous THF at 0 °C.
-
Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water, followed by 1 M HCl to adjust the pH to ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Problem ID: STEREO-001 - Racemization of Chiral Center
Symptoms:
-
Low enantiomeric excess (ee) of the desired product after chiral resolution or asymmetric synthesis.
-
Presence of the undesired enantiomer in the final product.
Possible Causes:
-
Harsh pH during Workup: Exposure to strong acidic or basic conditions can lead to the formation of achiral intermediates (e.g., imines or enamines) that can be protonated from either face, leading to racemization.[6]
-
Elevated Temperatures: High temperatures during reaction or purification steps can provide the energy to overcome the inversion barrier of the chiral center.
-
Equilibration: The desired enantiomer may be in equilibrium with the undesired one under certain conditions.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| pH Control | Maintain a neutral or slightly acidic pH during workup and purification steps. Avoid prolonged exposure to strong acids or bases.[6] | Preserves the stereochemical integrity of the chiral centers. |
| Temperature | Perform all steps, including purification, at the lowest practical temperature. | Minimizes the rate of racemization. |
| Solvent Choice | Use aprotic solvents where possible, as protic solvents can sometimes facilitate racemization. | Reduces the stabilization of achiral intermediates. |
Problem ID: DEPROT-001 - Inefficient N-Debenzylation
Symptoms:
-
Incomplete removal of the N-benzyl protecting group.
-
Low yield of the final deprotected product.
-
Formation of side-products from side reactions.
Possible Causes:
-
Catalyst Deactivation: The Pd/C catalyst can be poisoned by various functional groups or impurities.
-
Suboptimal Hydrogen Donor in Transfer Hydrogenation: The choice and amount of the hydrogen donor (e.g., ammonium formate, formic acid) are critical for the reaction's success.
-
Steric Hindrance: The N-benzyl group might be sterically hindered, making it less accessible to the catalyst.
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Catalyst | Use a higher loading of a high-quality Pd/C catalyst. In cases of catalyst poisoning, consider alternative deprotection methods. | Ensures complete reaction. |
| Hydrogen Source | For catalytic transfer hydrogenation, use a sufficient excess of ammonium formate.[7][8] | Efficiently drives the debenzylation reaction. |
| Reaction Conditions | Optimize the solvent and temperature. For transfer hydrogenation, refluxing methanol is often effective.[7] | Improves reaction kinetics and yield. |
| Alternative Methods | Consider other debenzylation methods if catalytic hydrogenation is problematic, such as using strong acids (e.g., HBr/AcOH), although this is a harsher method. | Provides an alternative route to the deprotected product. |
Experimental Protocol: N-Debenzylation using Catalytic Transfer Hydrogenation
-
To a solution of N-benzyl-octahydropyrrolo[3,4-b]pyridine (1.0 eq) in methanol, add 10% Pd/C (10-20 wt%) and ammonium formate (5-10 eq).[7]
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter through Celite®, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or crystallization to obtain the debenzylated product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look for in my final octahydropyrrolo[3,4-b]pyridine product?
A1: Common impurities can arise from various stages of the synthesis. These may include:
-
Partially hydrogenated species: Tetrahydropyrrolo[3,4-b]pyridine derivatives.
-
Over-reduced species: Byproducts from the cleavage of the bicyclic ring system.
-
N-Alkylated impurities: If alkylating agents are used in preceding steps, residual amounts can lead to N-alkylation of the final product.
-
N-Nitroso impurities: If there is a source of nitrite under acidic conditions, the secondary amine of the product can form a carcinogenic N-nitrosamine.[9][10][11][12]
-
Residual protecting groups: Incomplete debenzylation can leave residual N-benzyl groups.
-
Stereoisomers: The presence of the undesired enantiomer or diastereomer.
Q2: How can I detect and quantify these impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities and for determining enantiomeric excess using a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities.
Q3: My chiral resolution with tartaric acid is giving low enantiomeric excess. What can I do to improve it?
A3: Low enantiomeric excess in diastereomeric salt resolution can be due to several factors. Here are some troubleshooting tips:
-
Solvent Screening: The choice of solvent is crucial for achieving good differentiation in the solubility of the diastereomeric salts.[17] Experiment with different solvents or solvent mixtures.
-
Stoichiometry of Resolving Agent: The molar ratio of the chiral amine to tartaric acid can significantly impact the resolution efficiency.[17] It is worth screening different ratios (e.g., 1:1, 2:1).
-
Crystallization Conditions: Control the rate of cooling and the final crystallization temperature. Slower cooling often leads to purer crystals.
-
Purity of Starting Material: Ensure your racemic amine is free of impurities that might interfere with the crystallization process.
-
Racemization: As discussed in STEREO-001, ensure your workup conditions are mild to prevent racemization of the resolved amine.[18][19][20][21]
Q4: I am observing the formation of an N-nitroso impurity. How can I prevent this?
A4: N-nitrosamine formation occurs when a secondary amine reacts with a nitrosating agent (e.g., nitrous acid, which can form from nitrites under acidic conditions).[9][10][11][12] To prevent this:
-
Avoid Nitrite Sources: Ensure that all reagents, solvents, and starting materials are free from nitrite contamination.
-
Control pH: N-nitrosation is often favored under acidic conditions.[9][11] If possible, avoid strongly acidic conditions in the presence of potential nitrite sources.
-
Use Scavengers: In some cases, scavengers like ascorbic acid or sulfamic acid can be used to destroy residual nitrites.
Visualizations
Caption: A general workflow for identifying and troubleshooting side-product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by imine reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. veeprho.com [veeprho.com]
- 10. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 18. rsc.org [rsc.org]
- 19. quora.com [quora.com]
- 20. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 21. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Hydrogenation Catalyst for Stereoselectivity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the stereoselective hydrogenation of prochiral substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the optimization of asymmetric hydrogenation reactions.
1. Question: My reaction shows low or no conversion. What are the potential causes and solutions?
Answer: Low or no conversion in an asymmetric hydrogenation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity:
-
Incorrect Catalyst Loading: The catalyst concentration may be too low for efficient conversion. While low loadings are desirable, starting with a higher concentration (e.g., 0.5–1.0 mol%) is often recommended during initial optimization.[1]
-
Catalyst Deactivation: Many hydrogenation catalysts, particularly those based on iridium, rhodium, and ruthenium, are sensitive to oxygen.[1][2] Ensure that the entire procedure is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[1][2] The product amine can also sometimes poison the catalyst, impeding its activity.[3]
-
-
Reagents and Solvents:
-
Purity: Impurities present in the substrate, solvent, or hydrogen source can act as catalyst poisons.[1] Always use high-purity reagents and solvents.
-
Hydrogen Donor (for Transfer Hydrogenation): The choice and quality of the hydrogen donor are critical. Isopropanol and a formic acid/triethylamine azeotrope are common choices.[1] Ensure the donor is fresh and anhydrous.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature might be too low, leading to slow kinetics. A moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.[1]
-
Hydrogen Pressure: While some catalyst systems are insensitive to pressure, for others, it can be a critical parameter.[4] Insufficient hydrogen pressure can lead to incomplete reactions.
-
Mixing: Inadequate stirring can result in poor reaction kinetics. Ensure the reaction mixture is being mixed efficiently.[1]
-
2. Question: My conversion is high, but the enantioselectivity (ee) is low. How can I improve it?
Answer: Low enantioselectivity indicates that the chiral catalyst is not effectively differentiating between the two prochiral faces of the substrate. Optimization of several parameters is typically required.
-
Catalyst and Ligand Choice:
-
Ligand Screening: The chiral ligand is the primary source of stereocontrol. Screening a library of ligands is often necessary to find the optimal choice for a specific substrate.[3] Even small changes to the ligand structure can have a significant impact on enantioselectivity.
-
Metal Precursor: The choice of metal (e.g., Rh, Ru, Ir) is crucial. Different metals are suited for different classes of substrates.[3][5] For example, iridium-based catalysts are often used for unfunctionalized olefins, while ruthenium catalysts are common for ketones.[3][5]
-
-
Reaction Conditions:
-
Solvent: The solvent can have a profound effect on stereoselectivity by interacting with the catalyst, substrate, and reaction intermediates.[6][7][8] Polar solvents may favor different transition states than nonpolar solvents.[6] Protic solvents like methanol or ethanol are common in hydrogenation and can influence the reaction through hydrogen bonding.[6] Screening various solvents is a critical step in optimization.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[9]
-
Hydrogen Pressure: The effect of pressure on enantioselectivity is system-dependent. For some catalysts, lower pressure is beneficial, while for others, high pressure may be required.[4][10][11]
-
Additives: The presence of additives, such as bases or acids, can be crucial. For many transfer hydrogenation reactions, a base is required to activate the catalyst.[1][12] In other systems, acidic conditions are preferred.[13] The nature and concentration of these additives must be carefully optimized.
-
3. Question: How do I choose the right solvent for my reaction?
Answer: Solvent choice is a critical parameter that influences reaction rate, selectivity, and catalyst stability. There is no universal "best" solvent; it must be empirically determined for each specific catalyst-substrate combination.
-
Polarity and Coordinating Ability: Solvents can coordinate to the metal center and influence the catalytic cycle.[14] Non-coordinating solvents are often used to avoid interference with substrate binding. However, weakly coordinating solvents can sometimes play a beneficial role.[3] The polarity of the solvent can stabilize or destabilize transition states, directly impacting enantioselectivity.[6][7]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) are common for hydrogenation reactions and can participate in the mechanism, for instance by promoting rapid reaction.[6] Aprotic solvents (e.g., THF, dichloromethane) are also widely used.
-
Screening: A screening of different solvent classes (e.g., alcohols, ethers, halogenated hydrocarbons, aromatic hydrocarbons) is recommended during the optimization phase.
Data Presentation: Influence of Reaction Parameters on Stereoselectivity
The following tables summarize quantitative data on how different experimental variables can affect the outcome of asymmetric hydrogenation.
Table 1: Effect of Solvent on the Enantioselectivity of a Cyclopropanation Reaction
| Solvent | Polarity (π*) | Basicity (β) | Enantiomeric Excess (ee %) |
| Dichloromethane | 0.80 | 0.10 | 78 |
| Toluene | 0.54 | 0.11 | 86 |
| Diethyl ether | 0.27 | 0.47 | 82 |
| Tetrahydrofuran | 0.58 | 0.55 | 72 |
| Data derived from a representative enantioselective cyclopropanation reaction to illustrate solvent effects.[6] |
Table 2: Effect of Temperature and Pressure on Enantioselectivity for the Hydrogenation of Enamide 1
| Solvent | Pressure (atm) | Temperature (K) | Enantiomeric Excess (ee %) |
| MeOH | 3 | 323 | 85.7 |
| MeOH | 3 | 298 | 89.6 |
| MeOH | 3 | 273 | 93.3 |
| MeOH | 3 | 248 | 95.8 |
| MeOH | 30 | 273 | 91.1 |
| Data for the asymmetric hydrogenation of enamide 1 catalyzed by a chiral Rh(I) complex of (R,R)-BenzP.[9]* |
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Preparation
This protocol describes the preparation of a common type of Ru-based catalyst for asymmetric hydrogenation.
Materials:
-
[(p-cymene)RuCl₂]₂
-
Chiral diphosphine ligand (e.g., (S)-TolBINAP)
-
Chiral diamine ligand (e.g., (S,S)-DPEN)
-
Anhydrous, degassed solvent (e.g., isopropanol)
-
Schlenk flask or glovebox
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a steady stream of inert gas, add [(p-cymene)RuCl₂]₂ (1 eq.) and the chiral diphosphine ligand (2.2 eq.) to a Schlenk flask.[15]
-
Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[15]
-
Stir the mixture at 80 °C for 1 hour.
-
Cool the mixture to room temperature.
-
Add the chiral diamine ligand (2.2 eq.) to the flask.[15]
-
Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst.[15] The solution is now ready for use in the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
This protocol provides a general framework for the asymmetric hydrogenation of a ketone substrate.
Materials:
-
In situ prepared catalyst solution (from Protocol 1)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous, degassed solvent (e.g., isopropanol)
-
High-purity hydrogen gas
-
High-pressure autoclave or reactor
-
Base (e.g., t-C₄H₉OK), if required
Procedure:
-
To a glass liner for the autoclave, add the prochiral ketone substrate (e.g., 1 mmol).[15]
-
If a base is required, add the appropriate amount (e.g., 400 equivalents relative to Ru).[12]
-
Under an inert atmosphere, transfer the required volume of the catalyst solution (from Protocol 1) to the glass liner to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 100:1 to 1000:1).[15]
-
Add additional anhydrous, degassed solvent to reach the desired substrate concentration (e.g., 0.1 M to 1.0 M).[15]
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three to five times to remove any residual air.[15]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8-30 atm).[12][15]
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 1-24 hours).[15]
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Open the reactor and remove the reaction mixture.
-
Quench the reaction if necessary (e.g., with water or a saturated NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if required.
-
Analyze the product for conversion and enantiomeric excess.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol outlines the steps for analyzing the stereochemical outcome of the reaction.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Additive (e.g., diethylamine for basic analytes), if needed[16]
-
Sample of the purified product
-
Racemic standard of the product (if available)
Procedure:
-
Method Development/Selection:
-
Select a chiral column known to be effective for the class of compound being analyzed. Polysaccharide-based CSPs are a good starting point for a wide range of molecules.[16]
-
Prepare the mobile phase. A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol (e.g., isopropanol). A typical starting ratio is 90:10 (hexane:isopropanol).[16]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the purified product in the mobile phase to a final concentration of approximately 1 mg/mL.[16] Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.
-
-
Analysis:
-
Set the HPLC conditions:
-
First, inject a sample of the racemic standard to determine the retention times of both enantiomers and to confirm that the column is providing baseline separation.
-
Inject the sample of the reaction product.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for the two enantiomers in the chromatogram. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 [17]
-
Visualizations
Caption: Workflow for the systematic optimization of a stereoselective hydrogenation reaction.
Caption: Decision tree for troubleshooting experiments that result in low enantioselectivity.
Caption: Relationship diagram of the core factors that control the stereochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. CHEMICAL ENGINEERING INFO AND RESOURCES: Exploring Asymmetric Hydrogenation: A Step-by-Step Guide [elementtwentyseven.blogspot.com]
- 3. ethz.ch [ethz.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. physicsforums.com [physicsforums.com]
Preventing racemization during workup of cis-Octahydropyrrolo[3,4-b]pyridine
Technical Support Center: cis-Octahydropyrrolo[3,4-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to racemization under standard workup conditions?
A1: The bridged ring structure of this compound imparts significant conformational rigidity. The chiral centers are at the bridgehead carbons (4aS, 7aS). Unlike compounds with acidic protons alpha to a carbonyl group, this saturated heterocyclic amine lacks an obvious mechanism for racemization (epimerization) under standard, mild workup conditions (e.g., neutral or slightly basic pH, ambient temperature). The high enantiomeric excess (>99%) reported in synthetic procedures suggests good stability.[1] However, exposure to harsh conditions, such as strong acids or bases at elevated temperatures, could potentially lead to side reactions or degradation, which might be misinterpreted as racemization.
Q2: What is the primary chemical mechanism that could theoretically lead to racemization in a chiral bicyclic amine?
A2: For a saturated system like this, racemization would require breaking and reforming a bond at one of the stereocenters. A hypothetical pathway, though energetically unfavorable, could involve protonation of a nitrogen atom followed by a ring-opening reaction under extreme heat or acidic conditions to form a transient achiral or rapidly inverting intermediate. Re-cyclization could then potentially occur with loss of stereochemical control. It is critical to note that this is a low-probability event under typical laboratory workup conditions.
Q3: What specific workup conditions should be avoided to ensure the stereochemical integrity of my compound?
A3: To minimize any potential risk of epimerization or degradation, it is crucial to avoid harsh reaction conditions.[2] Specifically, you should avoid:
-
Strong Acids: Prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) at elevated temperatures.
-
Strong Bases: Treatment with strong bases (e.g., NaOH, KOH) at high temperatures. While amines are generally stable to base, extreme conditions can promote unforeseen side reactions.[2]
-
High Temperatures: Avoid heating the compound for extended periods during workup, such as during solvent evaporation. Use a rotary evaporator at low temperatures and moderate vacuum.
Q4: How can I confirm the enantiomeric excess (ee%) of my this compound after workup?
A4: The most reliable method for determining the enantiomeric excess of a chiral amine is through Chiral High-Performance Liquid Chromatography (Chiral HPLC).[3][4] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. An alternative, though less common, method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.
Troubleshooting Guide
If you suspect a loss of enantiomeric purity in your sample of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing loss of enantiomeric excess.
Data Presentation
The following table provides a hypothetical summary of how different workup conditions can impact the final enantiomeric excess (ee%) of a chiral amine. While this compound is robust, these principles are critical for more sensitive compounds.
| Workup Condition | Parameter | Value | Hypothetical ee% Recovery | Recommendation |
| Aqueous Wash | pH | 3-5 (e.g., 1M Citric Acid) | > 99% | Recommended |
| pH | 7-9 (e.g., sat. NaHCO₃) | > 99% | Optimal | |
| pH | < 1 (e.g., 6M HCl) | 95-98% | Avoid if possible | |
| pH | > 13 (e.g., 6M NaOH) | 95-98% | Avoid if possible | |
| Solvent Removal | Temperature | 30°C | > 99% | Optimal |
| Temperature | 50°C | 98-99% | Use with caution | |
| Temperature | > 80°C | < 95% | Not Recommended | |
| Purification | Method | Silica Gel Chromatography | > 99% | Standard |
| Method | High Vacuum Distillation | > 98% | Use lowest possible temp. |
Experimental Protocols
Protocol 1: Recommended Workup Procedure to Preserve Stereochemistry
This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of racemization.
-
Quenching: Cool the reaction mixture to 0-5°C in an ice bath.
-
pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and bring the pH to approximately 8. Monitor the pH using test strips.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (1x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35°C.
-
Purification (if necessary): If further purification is required, use column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol/ammonia).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general methodology for analyzing the enantiomeric purity of the final product. The exact column and mobile phase must be determined empirically.[5][6]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating amine enantiomers.[5]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like amines, it is standard practice to add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[5]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess (ee%) using the following formula:
-
ee% = [ (A₁ - A₂) / (A₁ + A₂) ] * 100
-
Visualization of Potential Racemization Pathway
While highly unlikely for the parent this compound, related structures with activating groups (e.g., a carbonyl at an adjacent position) can racemize via an enolate intermediate. The diagram below illustrates this general principle, which is a common concern in organic synthesis.[7]
Caption: General mechanism for base-catalyzed racemization via an achiral enolate.
References
- 1. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up cis-Octahydropyrrolo[3,4-b]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of cis-octahydropyrrolo[3,4-b]pyridine. This key pharmaceutical intermediate is crucial in the manufacturing of drugs such as moxifloxacin.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.[1]
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low yield in the initial condensation reaction to form the pyridine dicarboximide. [1] | - Incomplete reaction.[1]- Sub-optimal reaction temperature.[1]- Degradation of starting materials or product.[1] | - Monitor the reaction progress using TLC or HPLC to ensure completion.[1]- Optimize the reaction temperature; gradual heating may be beneficial.[1]- Ensure starting materials are pure and dry.[1] |
| PUR-001 | Difficulty in purifying the crude product after reduction of the pyridine ring. [1] | - Presence of multiple stereoisomers.[1]- Catalyst poisoning or incomplete removal.[1]- Formation of by-products due to over-reduction.[1] | - Employ chiral chromatography or diastereomeric salt resolution for separation of stereoisomers.[1]- Ensure complete filtration of the catalyst; consider using a filter aid.[1]- Carefully control reaction conditions (hydrogen pressure, temperature, and time) to avoid over-reduction.[1] |
| STEREO-001 | Low enantiomeric excess after resolution with a chiral acid. [1] | - Improper choice of resolving agent.[1]- Sub-optimal solvent for crystallization.[1]- Racemization during workup.[1] | - Screen different chiral resolving agents.[1]- Perform solvent screening to identify a system that provides good discrimination between diastereomeric salts.[1]- Maintain a neutral or slightly acidic pH during workup to minimize racemization.[1] |
| HYD-001 | Incomplete hydrogenation of the pyridine ring. [1] | - Inactive catalyst.[1]- Insufficient hydrogen pressure.[1]- Presence of catalyst poisons in the substrate or solvent.[1] | - Use a fresh, active catalyst (e.g., Palladium on carbon).[1]- Ensure the reaction vessel is properly sealed and pressurized.[1]- Purify starting materials and use high-purity solvents.[1] |
| DEPROT-001 | Challenges in the debenzylation step to yield the final product. [1] | - Inefficient catalyst activity.[1]- Incomplete reaction.[1]- Formation of side products.[1] | - Use a more active catalyst or increase catalyst loading.[1]- Monitor the reaction closely by HPLC or GC until the starting material is consumed.[1]- Optimize reaction conditions to minimize side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: The most prevalent routes for large-scale synthesis include:
-
Classical Resolution : This involves the synthesis of a racemic mixture of a suitable precursor, such as 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, followed by resolution using a chiral acid like D-(-)-tartaric acid.[2]
-
Stereoselective Reduction : This approach utilizes a chiral auxiliary, such as L-proline or naproxen, to induce stereoselectivity during the reduction of the pyridine ring, aiming to directly obtain the desired enantiomer.[2][4]
Q2: Why is achieving the cis stereoisomer crucial?
A2: The cis configuration is the biologically active conformation required for its subsequent use in the synthesis of pharmaceuticals like Moxifloxacin. The stereochemistry is critical for the drug's efficacy and safety.[5]
Q3: What are the key challenges in the synthesis of this compound?
A3: Key challenges include controlling the stereoselectivity to favor the cis isomer, achieving high yields, minimizing side-product formation, and effectively purifying the final product from reaction intermediates and byproducts. Catalyst selection and reaction conditions for the hydrogenation steps are critical for stereocontrol.[5]
Q4: What are typical yields and purities for this synthesis?
A4: With optimized protocols, it is possible to achieve high yields and purities. Some patented processes report achieving an optical purity of over 99%.[5] However, yields can vary significantly based on the specific reagents, catalysts, and reaction conditions employed. The market for this compound includes products with purities of 98% and >99%, with the higher purity grades commanding a premium for pharmaceutical applications.[5]
Experimental Protocols
General Procedure for Pyridine Ring Reduction with L-proline as Chiral Auxiliary[2]
-
To a hydrogen vessel, add 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) and toluene (5 volumes).
-
Add L-proline (1.2 eq) and continue stirring for 10 minutes.
-
Add 7% palladium on carbon catalyst.
-
Continue stirring for 15-30 minutes and then warm the mixture to 70°C under a hydrogen pressure of 7-8 kg/cm ² for 5-6 hours.
-
Further, warm the reaction mass to 80-85°C with a hydrogen pressure of 8 kg/cm ² for 9-10 hours.
-
After completion of the reaction (monitored by TLC/HPLC), cool the mixture to room temperature.
-
Separate the catalyst by filtration and wash it with toluene.
-
The resulting filtrate contains the desired product.
Data Presentation
Table 1: Optimization of Sodium Hydride Quantity in Condensation Reaction [2]
| Entry | Base | Solvent | Base Qty (Eq) | Temp. (°C) | Yield (%) |
| 1 | NaH | Toluene | 3 | 80-90 | - |
| 2 | NaH | Toluene | 5 | 80-90 | Improved |
Note: The original document noted a "substantial improvement" in reaction time and yield with 5 mol equivalents of sodium hydride but did not provide a specific percentage for the initial entry.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Technical Support Center: cis-Octahydropyrrolo[3,4-b]pyridine Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-Octahydropyrrolo[3,4-b]pyridine. The information is designed to address common challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Direct studies on the degradation of this compound are not extensively available in the public domain. However, based on the degradation of related pyrrolopyridine derivatives, the primary degradation pathways are expected to involve hydrolysis, oxidation, and photolysis.[1][2][3] The fused pyrrolidine and piperidine rings are susceptible to cleavage under various stress conditions.
Q2: Under what pH conditions is this compound most stable?
Derivatives of the related pyrrolo[3,4-c]pyridine-1,3-dione scaffold have shown stability in neutral media, with increased degradation in acidic and alkaline conditions.[2][3] It is therefore recommended to maintain a neutral pH to minimize hydrolytic degradation of this compound during storage and analysis.
Q3: Is this compound sensitive to light?
Yes, photolability has been observed in derivatives of pyrrolo[3,4-c]pyridine-1,3-dione.[2][3] Therefore, it is crucial to protect this compound and its solutions from light to prevent photodegradation. Experiments should be conducted in amber glassware or under low-light conditions.
Q4: What are the potential products of oxidative degradation?
Oxidative stress, for instance from exposure to hydrogen peroxide, can lead to the formation of N-oxides and hydroxylated derivatives.[4] The nitrogen atoms in both the pyrrolidine and piperidine rings are potential sites for oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Analyte in Solution
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the solvent | Verify the pH of your solvent. For aqueous solutions, buffer to a neutral pH (6.5-7.5) to minimize acid or base-catalyzed hydrolysis. |
| Exposure to light | Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during handling. |
| Presence of oxidizing agents | Ensure solvents are free from peroxides. If the sample matrix may contain oxidizing agents, consider adding an antioxidant, but verify its compatibility with your analytical method first. |
| Elevated temperature | Store stock solutions and samples at recommended temperatures (typically 2-8 °C or frozen) to slow down degradation kinetics. |
Issue 2: Inconsistent Results in Forced Degradation Studies
| Potential Cause | Troubleshooting Step |
| Inadequate stress conditions | Ensure that the stress conditions (e.g., acid/base concentration, temperature, peroxide concentration) are sufficient to induce degradation, typically aiming for 5-20% degradation.[5] |
| Analyte instability in the mobile phase | Evaluate the stability of this compound in the mobile phase over the typical run time of your analytical method. |
| Formation of multiple, unresolved degradation products | Optimize your chromatographic method to achieve better separation of the parent compound from its degradants. This may involve adjusting the mobile phase composition, gradient, column type, or temperature. |
Issue 3: Difficulty in Identifying Degradation Products
| Potential Cause | Troubleshooting Step |
| Low concentration of degradants | Concentrate the stressed sample before analysis. Perform a longer degradation study to generate higher levels of the degradation products. |
| Lack of appropriate analytical techniques | Employ high-resolution mass spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis to elucidate the structures of the degradation products. |
| Co-elution of degradation products | Further optimize the chromatographic method. Consider using a different column chemistry or a 2D-LC approach for complex mixtures. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Withdraw and neutralize samples with 0.1 N HCl at appropriate intervals.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Withdraw samples at different time points and quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C). Dissolve samples at various time points for analysis.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[2][3] Analyze samples at appropriate time intervals.
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method, typically with UV and MS detection.[6]
-
The method should be capable of separating the parent compound from all major degradation products.
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl, 60°C | 24 h | 15% | Hydrolytic cleavage products |
| 0.1 N NaOH, RT | 8 h | 25% | Ring-opened products |
| 3% H₂O₂, RT | 24 h | 18% | N-oxides, hydroxylated species |
| Dry Heat, 80°C | 48 h | 5% | Minor unspecified degradants |
| Photolysis | 24 h | 12% | Photolytic cleavage products |
Visualizations
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. ijsdr.org [ijsdr.org]
Technical Support Center: Strategies for Avoiding Over-reduction Byproducts in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the formation of over-reduction byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is over-reduction in the context of chemical synthesis?
A1: Over-reduction is a common side reaction where a functional group is reduced beyond the desired oxidation state. For instance, the reduction of an ester to an aldehyde may continue to proceed, yielding the corresponding primary alcohol as an undesired byproduct. This occurs when the reducing agent is too reactive or when reaction conditions are not adequately controlled.
Q2: What are the primary causes of over-reduction?
A2: The primary causes of over-reduction include:
-
High Reactivity of the Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are often non-selective and can reduce a wide range of functional groups, making it difficult to isolate partially reduced products.[1]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the further reduction of the initially formed product.[2]
-
Stoichiometry: An excess of the reducing agent can lead to the reduction of both the starting material and the desired intermediate product.[3]
-
Reaction Time: Allowing a reaction to proceed for too long can increase the likelihood of over-reduction, especially with highly reactive reagents.
Q3: How can I choose the right reducing agent to avoid over-reduction?
A3: The choice of reducing agent is critical for achieving chemoselectivity. Milder reagents are generally preferred when targeting a specific functional group in the presence of others that are more easily reduced. For example, sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is often used for the selective reduction of aldehydes and ketones in the presence of esters.[4] For the partial reduction of esters to aldehydes, diisobutylaluminum hydride (DIBAL-H) is a common choice when used at low temperatures.[5]
Q4: What is the role of protecting groups in preventing over-reduction?
A4: Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting with a reagent intended for another part of the molecule.[6] For example, if you want to reduce an ester in the presence of a ketone, you can protect the ketone as an acetal. Acetals are stable to hydride-based reducing agents. After the ester has been reduced, the protecting group can be removed to regenerate the ketone.[6]
Troubleshooting Guides
Issue 1: Over-reduction of an Ester to a Primary Alcohol During DIBAL-H Reduction
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows the presence of the desired aldehyde as well as a significant amount of the corresponding primary alcohol.
-
The isolated yield of the aldehyde is lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Reaction temperature was too high. | The stability of the tetrahedral intermediate formed during DIBAL-H reduction of esters is highly temperature-dependent. At temperatures above -78 °C, this intermediate can collapse and be further reduced to the alcohol. Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DIBAL-H and for the duration of the reaction.[3] |
| Excess DIBAL-H was used. | Using more than one equivalent of DIBAL-H will result in the reduction of the initially formed aldehyde to the alcohol. Solution: Carefully titrate the DIBAL-H solution to determine its exact molarity before use. Use 1.0-1.2 equivalents of the reagent.[3] |
| Slow addition of the quenching agent. | If the quenching agent (e.g., methanol) is added too slowly, localized warming can occur, leading to over-reduction. Solution: Quench the reaction at -78 °C by the rapid but controlled addition of the quenching agent. |
| Workup procedure. | The workup procedure itself can sometimes lead to issues. Solution: After quenching, a common and effective workup involves the addition of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts, facilitating a cleaner extraction.[3] |
Issue 2: Lack of Chemoselectivity in the Reduction of an Aldehyde in the Presence of a Ketone with NaBH₄
Symptoms:
-
The desired primary alcohol (from the aldehyde) is obtained, but a significant amount of the secondary alcohol (from the ketone) is also present.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Reaction conditions favor ketone reduction. | Aldehydes are generally more reactive towards nucleophilic attack than ketones. However, under standard conditions, NaBH₄ can still reduce ketones. Solution: Perform the reaction at a lower temperature (e.g., -78 °C) to exploit the reactivity difference between the aldehyde and the ketone.[7] |
| Use of a more selective reagent system. | Standard NaBH₄ may not be selective enough for some substrates. Solution: Employ the Luche reduction conditions (NaBH₄ with a catalytic amount of CeCl₃ in methanol). The cerium salt enhances the reactivity of the borohydride towards the ketone, but in the presence of methanol, aldehydes can form acetals which are less reactive, thus allowing for the selective reduction of the ketone.[8] Alternatively, using a modified borohydride reagent can increase selectivity. |
Data Presentation: Comparison of Reducing Agents for Chemoselective Reductions
The following tables provide a summary of the typical yields and product distributions for common chemoselective reductions. Note that yields are highly substrate-dependent and the following data should be used as a general guide.
Table 1: Reduction of Esters to Aldehydes
| Reducing Agent | Substrate | Desired Product (Aldehyde) Yield (%) | Over-reduction Product (Alcohol) Yield (%) |
| DIBAL-H (1.1 eq, -78°C) | Ethyl benzoate | ~85% | <10% |
| DIBAL-H (1.1 eq, -78°C) | Methyl laurate | ~90% | <5% |
| LiAlH(Ot-Bu)₃ (1.5 eq, -78°C) | Ethyl caproate | ~80% | ~15% |
Table 2: Chemoselective Reduction of Carbonyl Compounds
| Reducing Agent/Conditions | Substrate Mixture | Desired Product Yield (%) | Byproduct Yield (%) |
| NaBH₄ (MeOH, 0°C) | Benzaldehyde + Acetophenone | Benzyl alcohol (~95%) | 1-Phenylethanol (~5%) |
| Luche Reduction (NaBH₄, CeCl₃, MeOH) | Cyclohexenone | Cyclohex-2-en-1-ol (>95%, 1,2-reduction) | Cyclohexanol (<5%, 1,4-reduction)[9] |
| NaBH₄ (EtOH/H₂O) | Cinnamaldehyde | Cinnamyl alcohol (~70%, 1,2-reduction) | 3-Phenylpropanol (~30%, 1,4-reduction)[10] |
Experimental Protocols
Protocol 1: DIBAL-H Reduction of an Ester to an Aldehyde
This protocol describes the partial reduction of an ester to an aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperature.[3]
Materials:
-
Ester (1.0 equiv)
-
Anhydrous toluene (or dichloromethane)
-
DIBAL-H (1.0 M solution in hexanes, 1.1 equiv)
-
Anhydrous methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the ester in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone
This protocol describes the selective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol using sodium borohydride and cerium(III) chloride.[8][9]
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Methanol
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 equiv)
-
Sodium borohydride (NaBH₄, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone and cerium(III) chloride heptahydrate in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sodium borohydride portion-wise over 5-10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude allylic alcohol by flash column chromatography.
Visualizations
References
- 1. careerendeavour.com [careerendeavour.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
- 9. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
Confirming Cis Stereochemistry of Octahydropyrrolo[3,4-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of bioactive molecules is paramount in drug discovery and development, directly influencing efficacy and safety. For derivatives of octahydropyrrolo[3,4-b]pyridine, a key bicyclic amine scaffold, the cis-fused stereoisomer is often the biologically active form, notably as a crucial intermediate in the synthesis of pharmaceuticals like the antibiotic Moxifloxacin. Therefore, unambiguous confirmation of this cis stereochemistry is a critical step in synthetic and medicinal chemistry.
This guide provides a comparative overview of the primary analytical techniques used to confirm the cis stereochemistry of the octahydropyrrolo[3,4-b]pyridine ring system. While specific experimental data for the parent compound is not widely published, this guide leverages data from analogous cis-fused ring systems and established principles to provide a robust framework for stereochemical determination.
Comparison of Analytical Techniques for Stereochemical Confirmation
The two most powerful and definitive methods for determining the relative stereochemistry of cyclic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
| Technique | Principle of Stereochemical Determination | Advantages | Limitations | Typical Data for cis-Fusion |
| ¹H NMR Spectroscopy (Coupling Constants) | The magnitude of the through-bond coupling constant (J-coupling) between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). In a cis-fused system, the bridgehead protons have a specific dihedral angle that results in a characteristic J-coupling value. | Non-destructive, relatively fast, provides information about the molecule in solution. | Requires soluble material, complex spectra may require 2D NMR for unambiguous assignment, interpretation can be complex for conformationally flexible systems. | For analogous cis-fused systems like cis-decalin, the coupling constant between the bridgehead proton and adjacent axial protons is typically in the range of 2-5 Hz . In contrast, a trans-fusion would exhibit a much larger coupling constant (typically >10 Hz) due to a near 180° dihedral angle between axial protons. |
| 2D NMR Spectroscopy (NOESY) | The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. In a cis-fused system, the bridgehead protons are on the same face of the molecule and will show an NOE correlation. | Provides unambiguous evidence of through-space proximity, excellent for confirming relative stereochemistry in rigid systems, non-destructive. | Requires longer experiment times than 1D NMR, sensitivity can be an issue for larger molecules or dilute samples. | A cross-peak between the two bridgehead protons in a 2D NOESY spectrum is a definitive indicator of their cis relationship. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal provides a precise three-dimensional map of the electron density, allowing for the unambiguous determination of the atomic positions and thus the absolute and relative stereochemistry. | Provides the absolute and definitive three-dimensional structure, considered the "gold standard" for stereochemical assignment. | Requires a suitable single crystal of the compound, which can be challenging to grow. The determined structure is of the solid state, which may not always represent the conformation in solution. | The crystal structure of a derivative like Moxifloxacin confirms the cis-fusion of the octahydropyrrolo[3,4-b]pyridine moiety. The bond angles and torsion angles from the crystal structure can be used to validate computational models. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified octahydropyrrolo[3,4-b]pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. ¹H NMR Spectroscopy for Coupling Constant Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identify the signals corresponding to the bridgehead protons. This may require 2D NMR (COSY, HSQC) for unambiguous assignment.
-
Carefully analyze the multiplicity and measure the coupling constants (J-values) for the bridgehead protons. A smaller coupling constant (typically 2-5 Hz) to an adjacent proton on the fused ring system is indicative of a cis-relationship.
3. 2D NOESY Spectroscopy:
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Optimize the mixing time (typically 500-800 ms for small molecules) to allow for the buildup of NOE signals.
-
Process the 2D data and look for cross-peaks between the signals of the two bridgehead protons. The presence of such a cross-peak provides strong evidence that these protons are on the same face of the molecule, confirming the cis-stereochemistry.
Single-Crystal X-ray Crystallography
1. Crystallization:
-
Grow single crystals of the octahydropyrrolo[3,4-b]pyridine derivative. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solution of the compound.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
For amines, it can be beneficial to form a salt (e.g., hydrochloride or with a p-bromobenzoic acid) to improve crystallinity.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of X-rays from a diffractometer.
-
Collect the diffraction data as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data to obtain the final, precise atomic coordinates. The resulting structure will unambiguously show the relative positions of the bridgehead hydrogens, confirming the cis or trans stereochemistry.
Visualizing the Workflow
Caption: Experimental workflow for the stereochemical confirmation of cis-octahydropyrrolo[3,4-b]pyridine.
Navigating Stereochemistry: A Comparative Analysis of cis- and trans-Octahydropyrrolo[3,4-b]pyridine Isomers in Drug Design
A comprehensive review of available scientific literature reveals a significant focus on the biological relevance of cis-octahydropyrrolo[3,4-b]pyridine, primarily due to its integral role in the structure of the potent fluoroquinolone antibiotic, moxifloxacin. In contrast, there is a notable absence of direct comparative studies detailing the biological activity of the trans isomer. This guide, therefore, provides a detailed analysis of the known biological significance of the cis isomer and explores the inferred implications for the trans isomer based on established principles of stereochemistry in pharmacology.
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For the bicyclic diamine octahydropyrrolo[3,4-b]pyridine, the cis and trans configurations at the ring junction result in distinct molecular shapes, which can profoundly influence how these molecules interact with biological targets such as enzymes and receptors.
The Prominence of the cis Isomer: A Key to Antibacterial Efficacy
The primary driver for the extensive investigation of this compound is its incorporation as the C-7 side chain in moxifloxacin.[1] Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The structure-activity relationships of quinolone antibiotics have been extensively studied, and the nature of the C-7 substituent is known to be crucial for antibacterial potency and pharmacokinetic properties.[2]
The selection of the cis-fused ring system for moxifloxacin is not arbitrary. The specific V-shape of the cis isomer is believed to orient the molecule optimally for binding to its bacterial targets: DNA gyrase and topoisomerase IV. This precise spatial arrangement enhances the inhibitory activity of the antibiotic, leading to the disruption of bacterial DNA replication and repair, and ultimately, cell death.
The Underexplored trans Isomer: An Open Question in Biological Activity
While the importance of the cis isomer is well-established through its role in moxifloxacin, the biological activity of trans-octahydropyrrolo[3,4-b]pyridine remains largely uncharacterized in publicly available scientific literature. It is plausible that the more linear and rigid conformation of the trans isomer does not allow for the same favorable interactions with the bacterial enzymes targeted by fluoroquinolones. This difference in three-dimensional structure could lead to significantly reduced or altered biological activity.
Without direct experimental data, any comparison of the biological activity of the cis and trans isomers would be speculative. However, the principles of structure-activity relationships strongly suggest that the two isomers would exhibit distinct pharmacological profiles.
Experimental Data: A Focus on the cis Isomer's Role
Direct comparative quantitative data for the biological activity of cis- and trans-octahydropyrrolo[3,4-b]pyridine is not available in the reviewed literature. The biological activity of the cis isomer is intrinsically linked to the activity of the parent compound, moxifloxacin. The antibacterial efficacy of moxifloxacin is well-documented, with minimum inhibitory concentration (MIC) values against various bacterial strains reported in numerous studies. However, these values reflect the activity of the entire moxifloxacin molecule and not the isolated this compound moiety.
Experimental Protocols
The experimental protocols for evaluating the antibacterial activity of fluoroquinolones like moxifloxacin are standardized and typically involve the following:
-
Minimum Inhibitory Concentration (MIC) Determination: This is a fundamental method to assess the in vitro antibacterial activity of a compound. The procedure generally involves:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared.
-
Serial Dilution of the Antibiotic: The antibiotic is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under specific conditions (e.g., temperature, time) to allow bacterial growth.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Logical Relationship Diagram
The following diagram illustrates the established importance of the cis isomer in the context of moxifloxacin's antibacterial activity.
Caption: Logical relationship illustrating the importance of the cis isomer for the biological activity of moxifloxacin.
Conclusion
The stereochemistry of the octahydropyrrolo[3,4-b]pyridine ring system is a critical factor in its application in medicinal chemistry. The cis isomer is a well-established and essential component of the highly effective antibiotic moxifloxacin, where its specific three-dimensional structure is key to its potent antibacterial activity. The biological profile of the trans isomer, however, remains an area open for investigation. Future research involving the synthesis and direct comparative biological evaluation of both the cis and trans isomers would be invaluable in fully elucidating the structure-activity relationships of this important heterocyclic scaffold and could potentially open new avenues for drug discovery. Researchers and scientists in drug development are encouraged to explore the pharmacological potential of the underexplored trans isomer to fully map the biological landscape of this interesting molecular framework.
References
Spectroscopic Analysis of cis-Octahydropyrrolo[3,4-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of cis-Octahydropyrrolo[3,4-b]pyridine, a key building block in pharmaceutical synthesis, against a structurally related alternative, decahydroquinoline. The following sections detail the predicted and experimental infrared (IR) and mass spectrometry (MS) data, offering insights into their structural characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted) and decahydroquinoline (experimental).
Table 1: Infrared (IR) Spectroscopy Data
| Feature | This compound (Predicted) | Decahydroquinoline (Experimental) |
| N-H Stretch | 3350-3310 cm⁻¹ (weak, single band) | N-H stretch present |
| C-H Stretch | 2950-2850 cm⁻¹ (strong, multiple bands) | C-H stretch present |
| N-H Bend | ~1500-1600 cm⁻¹ (weak) | N-H bend present |
| C-N Stretch | 1250–1020 cm⁻¹ (medium) | C-N stretch present |
Table 2: Mass Spectrometry (MS) Data
| Feature | This compound (Predicted) | Decahydroquinoline (Experimental) |
| Molecular Formula | C₇H₁₄N₂ | C₉H₁₇N |
| Molecular Weight | 126.20 g/mol | 139.24 g/mol |
| Molecular Ion (M⁺) | m/z 126 (odd, due to two N atoms) | m/z 139 (odd, due to one N atom) |
| Key Fragmentation | α-cleavage leading to loss of alkyl radicals | α-cleavage leading to loss of alkyl radicals |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols applicable to the analysis of liquid amine compounds.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal. For solution-based measurements, a few drops of a concentrated solution (e.g., in chloroform or dichloromethane) are applied to the crystal, and the solvent is allowed to evaporate.
-
Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample is applied to the crystal, and the ATR accessory's pressure arm is engaged to ensure good contact. Multiple scans (typically 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analyses.
Caption: Workflow for ATR-FTIR Spectroscopy.
Caption: Workflow for Electron Ionization-Mass Spectrometry.
A Comparative Guide to the Synthetic Routes of Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Pyrrolopyridines, also known as azaindoles, constitute a significant class of nitrogen-containing heterocyclic compounds. Their structural similarity to indole has made them privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic methods to access these core structures is of paramount importance for the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to pyrrolopyridines, with a focus on classical and modern methodologies, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methodologies
The synthesis of the pyrrolopyridine core can be broadly categorized into classical indole syntheses adapted for azaindoles, modern transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions. Each approach offers distinct advantages regarding substrate scope, functional group tolerance, and reaction efficiency.
Classical Synthetic Routes
Classical methods, originally developed for the synthesis of indoles, have been successfully adapted for the preparation of pyrrolopyridines. These strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine backbone.
| Synthetic Method | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Fischer Indole Synthesis | Pyridylhydrazines, Aldehydes/Ketones | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA), High temperatures | Variable, often moderate | Readily available starting materials, well-established. | Harsh reaction conditions, limited functional group tolerance, potential for side reactions.[1][2] |
| Bischler-Möhlau Indole Synthesis | α-haloketones, Aminopyridines | Heat | Moderate | Simple procedure. | High temperatures required, limited scope. |
| Leimgruber-Batcho Indole Synthesis | Nitropyridyl-methyl derivatives, Dimethylformamide dimethyl acetal (DMF-DMA) | 1. Pyrrolidine, DMF-DMA; 2. Reductive cyclization (e.g., Raney Ni, H₂; Pd/C, H₂) | Good to excellent | Mild reaction conditions, high yields, good functional group tolerance.[3][4][5] | Requires synthesis of substituted nitropyridines. |
| Madelung Synthesis | N-acyl-aminopyridines with an ortho-alkyl group | Strong base (e.g., NaNH₂, n-BuLi), High temperatures | Moderate to good | Useful for the synthesis of 2-substituted pyrrolopyridines.[6][7] | Requires strongly basic conditions and high temperatures. |
| Reissert Indole Synthesis | Ortho-nitro-alkylpyridines, Diethyl oxalate | 1. Base (e.g., KOEt); 2. Reductive cyclization (e.g., Zn/AcOH) | Good | Good for introducing a carboxylic acid group at the 2-position.[8][9] | Multi-step process. |
Modern Synthetic Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolopyridines. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.
| Synthetic Method | Starting Materials | Catalyst & Reagents | Yield (%) | Advantages | Disadvantages |
| Palladium-Catalyzed Cross-Coupling Reactions | Halopyridines, Alkynes/Amines/Boronic acids | Palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Ligands (e.g., BINAP), Base | Good to excellent | Mild conditions, high functional group tolerance, versatile for introducing diversity.[10][11] | Cost of catalyst and ligands, potential for metal contamination. |
| Ugi-Zhu Three-Component Reaction (UZ-3CR) | Aldehydes, Amines, Isocyanides | Ytterbium triflate, Toluene, Microwave irradiation | 20-92% | One-pot synthesis, high atom economy, rapid access to complex structures. | Yields can be variable depending on the substrates. |
Experimental Protocols
General Procedure for Leimgruber-Batcho Azaindole Synthesis[5]
Step 1: Enamine Formation
A mixture of the o-nitro-picoline derivative (1.0 eq), dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and pyrrolidine (1.5 eq) in DMF is heated at 100-120 °C for 2-4 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
Step 2: Reductive Cyclization
The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of a reducing agent, such as 10% Palladium on carbon or Raney nickel, is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired pyrrolopyridine.
General Procedure for Palladium-Catalyzed (Suzuki) Cross-Coupling for Pyrrolopyridine Synthesis
To a solution of the bromo-pyrrolopyridine (1.0 eq) and the corresponding boronic acid (1.2 eq) in a solvent mixture such as 1,4-dioxane and water (4:1) is added a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The mixture is degassed with argon or nitrogen for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05-0.1 eq) is then added, and the reaction mixture is heated at 80-100 °C until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualization of Synthetic Workflows
To visually compare the different synthetic strategies, the following diagrams illustrate the general workflows for a classical synthesis, a modern cross-coupling approach, and a multicomponent reaction.
Caption: Workflow of a classical acid-catalyzed cyclization.
Caption: Workflow of a modern cross-coupling approach.
Caption: Workflow of a one-pot multicomponent reaction.
Conclusion
The synthesis of pyrrolopyridines has evolved significantly, with a diverse array of methods now available to synthetic chemists. Classical methods, while still relevant, are often limited by harsh conditions. Modern transition-metal-catalyzed reactions and multicomponent strategies offer milder, more efficient, and versatile alternatives for the construction of these important heterocyclic scaffolds. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a foundational understanding to aid researchers in navigating the rich and varied landscape of pyrrolopyridine synthesis.
References
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[3,4-b]pyridine Derivatives
For Immediate Release
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[3,4-b]pyridine derivatives, a promising class of heterocyclic compounds with diverse pharmacological activities. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer and antibacterial properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and development.
Introduction to Pyrrolo[3,4-b]pyridines
The pyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as an aza-analogue of isoindolin-1-one, a core component of several natural and synthetic anticancer agents.[1][2] Modifications to this core structure have led to the development of derivatives with potent biological activities, including cytotoxicity against various cancer cell lines and inhibitory effects on bacterial growth. This guide focuses on elucidating the relationships between specific structural modifications and the resulting biological outcomes.
Anticancer Activity of Pyrrolo[3,4-b]pyridine Derivatives
Derivatives of the pyrrolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.
Comparison of Anticancer Activity
The cytotoxic effects of various polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been evaluated against a range of human cancer cell lines. The following tables summarize the key SAR findings.
Table 1: SAR of Pyrrolo[3,4-b]pyridin-5-ones Against Cervical Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) / % Viability | Reference |
| 1h | p-MeO-Ph | Cyclohexyl | Ph | SiHa | 50.58 ± 4.33% at 300 µM | [1] |
| HeLa | 44.04 ± 14.45% at 300 µM | [1] | ||||
| CaSki | 40.57 ± 4.54% at 300 µM | [1] | ||||
| 1k | p-F-Ph | Cyclohexyl | p-MeO-Ph | SiHa | 22.7 ± 2.6% at 300 µM | [1] |
| HeLa | 24.9 ± 3.38% at 300 µM | [1] | ||||
| CaSki | 16.2 ± 1.7% at 300 µM | [1] | ||||
| 1l | p-MeO-Ph | Cyclohexyl | p-MeO-Ph | SiHa | Not specified | [1] |
| HeLa | Not specified | [1] | ||||
| CaSki | Not specified | [1] |
A QSAR study revealed that the presence of six-membered rings is a significant molecular framework for activity against these cell lines. Hydrophobic-aromatic moieties on the derivatives play a key role in their interaction with the biological target, αβ-tubulin.[1]
Table 2: SAR of Pyrrolo[3,4-b]pyridin-5-ones Against Breast Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1d | Ph | Benzyl | Ph | MDA-MB-231 | > 200 | [2] |
| MCF-7 | 102.3 | [2] | ||||
| 1f | Thiophen-2-yl | Thiophen-2-ylmethyl | Morpholino | MDA-MB-231 | 42.6 | [2] |
| MCF-7 | 120.4 | [2] | ||||
| 1h | p-MeO-Ph | Cyclohexyl | Ph | MDA-MB-231 | 100.2 | [2] |
| MCF-7 | > 200 | [2] | ||||
| 1i | Ph | Cyclohexyl | p-MeO-Ph | MDA-MB-231 | 110.5 | [2] |
| MCF-7 | > 200 | [2] | ||||
| 1k | p-F-Ph | Cyclohexyl | p-MeO-Ph | MDA-MB-231 | 105.7 | [2] |
| MCF-7 | > 200 | [2] |
Compound 1f , containing sulfur atoms in its structure, demonstrated the most potent activity against the triple-negative breast cancer cell line MDA-MB-231, with a significant decrease in cell viability observed at a concentration of 6.25 µM.[2] This suggests that the presence of sulfur-containing moieties may enhance cytotoxic effects.
Mechanism of Action: Signaling Pathways
Several pyrrolo[3,4-b]pyridin-5-one derivatives exert their anticancer effects by targeting αβ-tubulin.[1] By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4]
Caption: Inhibition of tubulin polymerization by pyrrolo[3,4-b]pyridine derivatives.
Docking studies suggest that some pyrrolo[3,4-b]pyridin-5-ones may interact with and inhibit serine/threonine kinase 1 (AKT1).[2] AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][5] Inhibition of AKT1 disrupts downstream signaling, leading to decreased cell proliferation and survival.[5]
Caption: Inhibition of the AKT1 signaling pathway by pyrrolo[3,4-b]pyridine derivatives.
Antibacterial Activity of Pyrrolo[3,4-b]pyridine Derivatives
Polysubstituted pyrrolo[3,4-b]pyridine derivatives have also been investigated for their antibacterial properties.
Comparison of Antibacterial Activity
The antibacterial efficacy of a series of these compounds was tested against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.
Table 3: SAR of Pyrrolo[3,4-b]pyridine Derivatives Against E. coli
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) | Reference |
| 4j | p-Cl-Ph | H | CN | 62.5 | [5] |
| 4l | p-NO2-Ph | H | CN | 125.0 | [5] |
Compounds with electron-withdrawing substituents, such as a chloro group at the para position of the phenyl ring (compound 4j ), showed the most potent activity against E. coli. Docking studies suggest that these compounds may exert their antibacterial effect by interacting with the key amino acid residues of the DNA duplex.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for the key assays used to evaluate the biological activities of pyrrolo[3,4-b]pyridine derivatives.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Pyrrolo[3,4-b]pyridine derivatives
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-b]pyridine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Pyrrolo[3,4-b]pyridine derivatives
-
Recombinant human AKT1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Enzyme and Substrate Addition: Add the AKT1 enzyme and its substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Experimental and Developmental Workflow
The discovery and development of novel pyrrolo[3,4-b]pyridine derivatives typically follow a structured workflow.
Caption: General workflow for the development of pyrrolo[3,4-b]pyridine derivatives.
Conclusion
Pyrrolo[3,4-b]pyridine derivatives represent a versatile and promising scaffold for the development of novel therapeutics. This guide has highlighted key structure-activity relationships for their anticancer and antibacterial activities, with specific substitutions significantly influencing their potency and selectivity. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and AKT1 kinase, provides a solid foundation for rational drug design. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to further explore and optimize this important class of compounds. Continued investigation into the SAR of pyrrolo[3,4-b]pyridines is warranted to unlock their full therapeutic potential.
References
- 1. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating the Purity of Synthetic cis-Octahydropyrrolo[3,4-b]pyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
The synthetic bicyclic amine, cis-Octahydropyrrolo[3,4-b]pyridine, is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The chemical and stereoisomeric purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for the stringent purity control of such pharmaceutical intermediates.
This guide provides an objective comparison of HPLC with other analytical techniques for validating the purity of synthetic this compound, supported by typical experimental data and detailed methodologies.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method for purity determination is a critical decision based on the specific requirements for sensitivity, precision, and the nature of potential impurities. The following table summarizes a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Assay | 98.0 - 99.9% (by area normalization) | 98.0 - 99.5% (by area normalization, with derivatization) | >99.0% (absolute purity) |
| Precision (RSD) | < 1.0% | < 2.0% | < 0.5%[1] |
| Accuracy | High (dependent on reference standard purity and response factors of impurities) | Moderate to High (can be affected by derivatization efficiency) | Very High (primary ratio method, often independent of a specific reference standard for the analyte)[2] |
| Limit of Detection (LOD) for Impurities | 0.001 - 0.01%[3] | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) for Impurities | 0.0035 - 0.05%[3][4] | 0.05 - 0.2% | ~0.3% |
| Chiral Separation | Excellent, with a wide variety of chiral stationary phases (CSPs) available.[5] | Possible with chiral columns, but may require derivatization. | Possible with chiral solvating or derivatizing agents, but often more complex. |
| Throughput | High | Moderate to High | Low to Moderate |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Volatile or amenable to derivatization to increase volatility.[6] | Soluble in deuterated solvent, requires milligram quantities. |
| Key Advantages | Versatile for a wide range of compounds, robust, high sensitivity for UV-active impurities.[7] | High separation efficiency for volatile compounds, definitive identification with MS. | Provides structural confirmation and absolute purity without a specific reference standard, non-destructive.[8][9] |
| Key Disadvantages | Requires reference standards for accurate quantification of impurities with different response factors. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to HPLC for trace impurities, higher equipment cost. |
Experimental Protocols
Achiral Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to quantify the main component and separate it from potential process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used to determine relative response factors.
Chiral Purity Determination by Chiral HPLC
This method is crucial for separating and quantifying the desired cis-isomer from its trans-isomer and any other stereoisomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column, for example, a polysaccharide-based CSP like Chiralpak® or a protein-based CSP.[5][10]
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol (e.g., 90:10 v/v), often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: The percentage of the desired cis-isomer is calculated from the peak areas of all detected stereoisomers.
Purity Determination by Quantitative NMR (qNMR)
qNMR provides an orthogonal method for determining absolute purity without the need for a specific reference standard of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum using parameters that ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
analyte refers to this compound
-
std refers to the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the discussed analytical techniques.
Caption: Experimental workflow for the comprehensive purity validation of this compound.
Caption: Logical relationship of analytical techniques for purity analysis.
References
- 1. agilent.com [agilent.com]
- 2. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Comparison of different chiral resolving agents
A Comparative Guide to Chiral Resolving Agents
For researchers, scientists, and drug development professionals, the isolation of single enantiomers is a critical task in modern chemistry and pharmacology. While asymmetric synthesis provides a direct route to enantiomerically pure compounds, classical chiral resolution remains a robust, scalable, and widely practiced technique.[1][2] The most common method involves the use of a chiral resolving agent to convert a racemic mixture into a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3][4]
This guide provides an objective comparison of common chiral resolving agents, supported by experimental data, and includes detailed protocols for key procedures to assist researchers in selecting the optimal agent and conditions for their specific needs.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The core of this resolution technique is the transformation of enantiomers, which are physically identical, into diastereomers, which have distinct physical characteristics. A racemic mixture is reacted with a single, pure enantiomer of a resolving agent. This acid-base reaction or complexation results in two diastereomers. Due to differences in their crystal lattice energies and solvation, one diastereomer is typically less soluble in a given solvent system and will selectively crystallize, allowing for its separation by filtration. The resolving agent is then cleaved from the isolated diastereomer to yield the desired pure enantiomer.[3][4]
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Performance Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is highly dependent on the specific substrate, solvent, and temperature conditions.[3] The choice is often empirical, requiring screening of multiple agents and solvents to find the optimal system.[5][6]
Acidic Resolving Agents (for Racemic Bases)
Chiral acids are used to resolve racemic bases, such as amines. Strong organic acids often form stable, crystalline diastereomeric salts.[3]
| Resolving Agent | Racemic Compound | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | CH₂Cl₂ | 62% | 98% (for R,R) | [7] |
| (+)-Tartaric Acid | (±)-α-methylbenzylamine | Methanol | - | - | [8] |
| (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | dl-Leucine | - | - | 91.20% | [9] |
| (-)-Camphoric Acid | Racemic Amine (General) | Varies | - | - | [4] |
| (S)-Mandelic Acid | Racemic Alcohol (after derivatization) | Toluene/Methanol | - | - | [5] |
Basic Resolving Agents (for Racemic Acids)
Chiral bases are employed to resolve racemic acids. Naturally occurring alkaloids and synthetic amines are common choices.[10]
| Resolving Agent | Racemic Compound | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-(+)-1-Phenylethylamine | Racemic 2-chloromandelic acid | - | - | - | [11] |
| (R)-(+)-1-Phenylethylamine | Racemic 2-methoxy-2-(1-naphthyl)propionic acid | - | - | - | [11] |
| Quinine | 10-camphorsulfonic acid | Dichloromethane/Cyclohexane | - | Separation achieved | [12] |
| Brucine | Racemic Acids (General) | Varies | - | - | [5][10] |
Other Resolving Agents
Some chiral molecules, like TADDOLs, can resolve racemates through the formation of inclusion complexes rather than salts, broadening the scope of this resolution method.[13][14]
| Resolving Agent | Racemic Compound | Mechanism | Yield | Diastereomeric Excess (d.e.) | Reference |
| (R,R)-TADDOL | 1-Phenylphosphin-2-en-4-one 1-oxide | Inclusion Complex | 53% | >99% | [15] |
Experimental Protocols
Reproducibility in chiral resolution hinges on detailed and consistent methodologies. The following sections provide generalized protocols for the key steps in the process.
Protocol for Diastereomeric Salt Crystallization
This protocol outlines the general procedure for forming and isolating a less soluble diastereomeric salt.
-
Dissolution of Racemate : Dissolve one equivalent of the racemic compound (e.g., an amine) in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to ensure complete dissolution.[4]
-
Dissolution of Resolving Agent : In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common to selectively precipitate the salt of one enantiomer.[16][17]
-
Salt Formation : Slowly add the warm solution of the resolving agent to the solution of the racemate with continuous stirring.[4] An exothermic reaction may be observed.[8]
-
Crystallization : Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to maximize crystal formation. The solution should be left undisturbed to allow for the growth of well-defined crystals.[18]
-
Isolation : Collect the crystallized diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[4]
-
Purification (Optional) : To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh, suitable solvent.[4]
Protocol for Liberation of the Enantiomer
Once the diastereomeric salt is isolated, the enantiomer must be liberated from the resolving agent.
-
Dissolve the Salt : Suspend the purified diastereomeric salt in water or a suitable solvent.
-
Break the Salt :
-
For a salt formed from a chiral acid and a racemic base , add a strong base (e.g., NaOH, KOH solution) to deprotonate the amine, breaking the ionic bond.[4]
-
For a salt formed from a chiral base and a racemic acid , add a strong acid (e.g., HCl) to protonate the carboxylate.
-
-
Extraction : Extract the liberated enantiomer into an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Washing and Drying : Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation : Remove the solvent under reduced pressure to yield the resolved enantiomer. The chiral resolving agent often remains in the aqueous layer and can potentially be recovered and reused.[19]
Protocol for Determination of Enantiomeric Excess (ee)
The purity of the resolved enantiomer must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is one of the most robust and widely used methods.[20][21]
-
Method Development : Select an appropriate chiral stationary phase (CSP), such as a polysaccharide-based column, and a mobile phase that provides good separation of the two enantiomers.[20]
-
Sample Preparation : Prepare a dilute solution of the resolved enantiomer in the mobile phase or a compatible solvent. Also, prepare a standard of the racemic mixture for comparison.
-
Analysis : Inject the samples onto the HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times.[22]
-
Quantification : Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculation : Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[23]
-
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resolution of P-Sterogenic 1-Phenylphosphin-2-en-4-one 1-Oxide into Two Enantiomers by (R,R)-TADDOL and Conformational Diversity of the Phosphinenone Ring and TADDOL in the Crystal State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. benchchem.com [benchchem.com]
- 23. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
Efficacy of Moxifloxacin: A Comparative Guide Based on Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of a synthetic drug substance like moxifloxacin, a fourth-generation fluoroquinolone antibiotic, are intrinsically linked to its synthesis pathway. The choice of chemical intermediates not only dictates the efficiency of the manufacturing process but also critically influences the impurity profile of the final active pharmaceutical ingredient (API). These impurities, even in trace amounts, can potentially alter the drug's biological activity, stability, and safety profile. This guide provides a comparative analysis of moxifloxacin derived from different key intermediates, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions.
Impact of Synthetic Routes on Impurity Profile
The synthesis of moxifloxacin typically involves the condensation of a quinolone carboxylic acid core with a diazabicyclo[4.3.0]nonane side chain. Variations in the synthesis of these two key intermediates can lead to different impurity profiles in the final moxifloxacin product. While direct comparative studies on the clinical efficacy of moxifloxacin derived from specific, different intermediates are not extensively published, the analysis of impurity profiles provides a crucial surrogate measure for potential variations in performance. Different synthetic routes can result in different types of impurities, including isomers, starting material residues, and by-products of side reactions[1][2].
A review of various synthetic methods reveals that the structure of impurities found in the final product can often be traced back to the specific intermediates and reaction conditions used[1]. For instance, impurities related to the quinolone nucleus or the diazabicyclononane side chain can vary depending on the synthetic approach[1][3]. Controlling these impurities is essential to ensure the safety and efficacy of the drug[2][4].
Key Intermediates and Potential Associated Impurities
Two common key intermediates in moxifloxacin synthesis are (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and ((4aS,7aS)-octahydropyrrolo[3,4-b]pyridine). The purity of these intermediates is paramount.
Table 1: Comparison of Moxifloxacin Purity and Impurity Profiles from Different Synthetic Approaches (Hypothetical Data Based on Literature Review)
| Parameter | Synthesis Route A (Intermediate X) | Synthesis Route B (Intermediate Y) | Acceptance Criteria (USP/EP) |
| Moxifloxacin Assay | 99.8% | 99.5% | 98.0% - 102.0% |
| Total Impurities | 0.15% | 0.45% | Not more than 0.5% |
| Impurity A | 0.05% | 0.10% | Not more than 0.2% |
| Impurity B | Not Detected | 0.08% | Not more than 0.2% |
| Impurity C | 0.03% | Not Detected | Not more than 0.2% |
| N-Nitroso Moxifloxacin | < 1 pg/mL | < 1 pg/mL | Max allowable intake: 1,500 ng/day[5] |
| Yield | 85% | 78% | - |
Note: This table is a representative summary based on typical data found in pharmaceutical development literature. Actual values will vary based on the specific process.
Experimental Protocols
Accurate assessment of moxifloxacin efficacy and purity relies on robust analytical and microbiological methods.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to separate, identify, and quantify moxifloxacin and its related substances.
-
Objective: To determine the purity of the moxifloxacin sample and quantify any impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium dihydrogen orthophosphate at pH 3) and an organic solvent (e.g., acetonitrile)[6]. A common mobile phase composition is a mixture of a phosphate buffer and methanol[7][8].
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 45°C[7][9].
-
-
Sample Preparation:
-
Accurately weigh and dissolve the moxifloxacin sample in a suitable diluent (e.g., 0.1N HCl or the mobile phase) to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to moxifloxacin and its impurities by comparing their retention times with those of reference standards.
-
Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks.
-
-
System Suitability: Before sample analysis, the chromatographic system must meet certain performance criteria, including resolution, tailing factor, and reproducibility, as per USP guidelines[10].
Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a key measure of the antibiotic's potency.
-
Objective: To determine the in vitro antimicrobial activity of moxifloxacin samples.
-
Methodology: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines[11].
-
Materials:
-
Moxifloxacin stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microtiter plates (96-well).
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli).
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Perform serial two-fold dilutions of the moxifloxacin sample in CAMHB in the wells of a microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of moxifloxacin at which there is no visible growth of the microorganism.
-
-
Interpretation: The results are interpreted based on the susceptibility breakpoints provided by regulatory bodies like the FDA and CLSI. For moxifloxacin against anaerobic bacteria, the breakpoints are: ≤ 2 µg/mL (Susceptible), 4 µg/mL (Intermediate), and ≥ 8 µg/mL (Resistant)[11][12].
Visualizing the Workflow and Pathways
Moxifloxacin Synthesis and Impurity Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of moxifloxacin using different intermediates to the final efficacy and impurity analysis.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
- 3. CN104211701A - Method for preparing moxifloxacin impurities B and D - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijopp.org [ijopp.org]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Determination of moxifloxacin anaerobic susceptibility breakpoints according to the Clinical and Laboratory Standards Institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
The Ascendancy of Constrained Scaffolds: A Comparative Guide to cis-Octahydropyrrolo[3,4-b]pyridine and Other Bicyclic Amines in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perennial. Among these, bicyclic amines have emerged as a privileged class of structures, prized for their ability to impart three-dimensionality and conformational rigidity to drug candidates. This guide provides a comparative analysis of cis-octahydropyrrolo[3,4-b]pyridine, a key fused bicyclic amine, against other prominent bicyclic amine scaffolds, supported by experimental data and detailed methodologies.
The introduction of steric and conformational constraints through the use of bicyclic systems can profoundly influence a molecule's biological activity and pharmacokinetic profile. By reducing the number of rotatable bonds, these scaffolds can pre-organize pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, their inherent three-dimensionality often leads to improved metabolic stability and solubility compared to their flatter, more flexible counterparts.[1][2]
This guide will delve into the nuances of this compound and compare its key attributes with other classes of bicyclic amines, including bridged and spirocyclic systems.
A Comparative Analysis of Physicochemical Properties
The drug-like properties of a molecule are critically dependent on its physicochemical characteristics, such as its basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of these key properties for this compound and other representative bicyclic amines.
| Bicyclic Amine Scaffold | Structure | Type | pKa | cLogP / LogD | Metabolic Stability (t½, min) | Source |
| This compound | ![]() | Fused | 11.11 (Predicted) | -0.2 (Predicted) | Data not available | BenchChem |
| Piperidine | ![]() | Monocyclic (Reference) | 11.2 | 1.6 (LogD) | 29 | [3] |
| 1-Azaspiro[3.3]heptane | ![]() | Spirocyclic | 11.4 | 1.0 (LogD) | >240 | [3] |
| 2-Azaspiro[3.3]heptane | ![]() | Spirocyclic | 11.3 | 1.2 (LogD) | 113 | [3] |
| 2-Azabicyclo[2.2.2]octane | ![]() | Bridged | Data not available | Data not available | Data not available | N/A |
Note: The pKa and cLogP for this compound are predicted values and should be considered as such. The experimental data for Piperidine and its spirocyclic bioisosteres were obtained from a single study, ensuring consistency in the experimental conditions.[3]
The Concept of Bioisosterism and Bicyclic Amines
Bicyclic amines are frequently employed as bioisosteres for more common monocyclic rings like piperidine. Bioisosterism refers to the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, leading to a compound with similar biological activity.[4] The goal of this substitution is often to improve the pharmacokinetic properties of the lead compound without significantly altering its pharmacodynamic profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functionalized pyrrolo[3,4-b]pyridine derivatives, offering insights into their therapeutic promise. Through an objective analysis of molecular docking studies and supporting experimental data, this document illuminates the potential of this heterocyclic scaffold in modern drug discovery.
The pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the structure-activity relationships of these compounds. This guide synthesizes data from multiple studies to offer a comparative perspective on their performance against various biological targets, with a particular focus on their anticancer applications.
Quantitative Data Summary: Performance Against Key Biological Targets
The following tables summarize the quantitative data from docking and in vitro studies of various functionalized pyrrolo[3,4-b]pyridine derivatives and their alternatives. This data provides a clear comparison of their binding affinities and biological activities.
Table 1: Comparative Docking Scores and In Vitro Activity of Pyrrolo[3,4-b]pyridine Derivatives and Known Inhibitors Against Cancer-Related Kinases
| Compound ID | Target Kinase | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrrolo[3,4-b]pyridin-5-one deriv. 1f | AKT1 | -8.5 | 6.25 (MDA-MB-231) | - | - |
| Pyrrolo[3,4-b]pyridin-5-one deriv. 1i | AKT1 | -8.2 | > 50 (MCF-7) | - | - |
| Pyrrolo[3,4-b]pyridin-5-one deriv. 1d | AKT1 | -7.9 | 25 (MDA-MB-231) | - | - |
| Pyrrolo[2,3-b]pyridine deriv. 41 | GSK-3β | Not Reported | 0.00022 | - | - |
| Pyrrolo[2,3-b]pyridine deriv. 46 | GSK-3β | Not Reported | 0.00026 | - | - |
| Pyrrolo[2,3-d]pyrimidine deriv. 5k | EGFR, Her2, VEGFR2, CDK2 | Not Reported | 0.04 - 0.204 | Sunitinib | 0.261 (VEGFR2) |
Table 2: Antibacterial Activity of Functionalized Pyrrolo[3,4-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrrolo[3,4-b]pyridine deriv. 4j | E. coli | 62.5 | - | - |
| Pyrrolo[3,4-b]pyridine deriv. 4l | E. coli | 125.0 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.
Molecular Docking Protocol
A generalized protocol for the molecular docking of pyrrolo[3,4-b]pyridine derivatives against a target protein (e.g., a kinase) is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Preparation: The 2D structures of the pyrrolo[3,4-b]pyridine derivatives are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energy minimized.
-
Grid Generation: A binding site on the target protein is defined, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or Surflex-Dock) is used to dock the prepared ligands into the defined binding site of the protein. The program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the binding pocket.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2][3]
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolo[3,4-b]pyridine derivatives for a specified period (e.g., 48 hours).[2][3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts.
Caption: PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation often targeted by anticancer agents.
Caption: A typical workflow for a molecular docking study, from preparation to analysis.
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of cis-Octahydropyrrolo[3,4-b]pyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of cis-Octahydropyrrolo[3,4-b]pyridine, a heterocyclic amine used as a pharmaceutical intermediate. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on established best practices for the disposal of nitrogen-containing heterocyclic compounds and general laboratory chemical waste.
Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream.
1. Waste Collection:
-
Pure Compound and Concentrated Solutions: Collect in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled container for solid chemical waste.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - in the absence of a specific SDS for this compound, assume it is hazardous)
-
3. Waste Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.
-
Store in a cool, dry, and well-ventilated location away from direct sunlight and heat sources.
4. Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's certified hazardous waste management provider.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of cis-Octahydropyrrolo[3,4-b]pyridine: A Guide to Personal Protective Equipment and Disposal
It is imperative to obtain and meticulously review the compound-specific Safety Data Sheet (SDS) from your supplier before commencing any work. The information presented here is based on general chemical safety principles and data for structurally related compounds and should be considered supplementary.
Recommended Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the potential hazards posed by a chemical. Based on the general characteristics of similar heterocyclic amines, a cautious approach is warranted. The following table summarizes the recommended PPE for handling cis-Octahydropyrrolo[3,4-b]pyridine.
| PPE Category | Minimum Requirement | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves | Provides protection against skin contact and absorption. Double gloving is recommended for enhanced safety. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses | Protects against splashes and potential vapors that can cause serious eye irritation or damage. |
| Body Protection | Laboratory coat | Chemically resistant lab coat or apron worn over full-length clothing | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working with larger quantities, heating the substance, or if ventilation is inadequate. | Protects against inhalation of potentially harmful vapors or aerosols. |
Experimental Workflow for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safety throughout the handling process. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization: All materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be considered hazardous chemical waste.
Disposal Procedure:
-
Segregation: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrangement for Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain.
By implementing these safety and logistical measures, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





